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3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid Documentation Hub

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  • Product: 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid
  • CAS: 1781655-77-3

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic Acid

Executive Summary & Strategic Retrosynthetic Analysis The synthesis of highly substituted, neopentyl-like carboxylic acids presents a classic steric challenge in organic chemistry. The target molecule, 3-(3,5-dimethoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Retrosynthetic Analysis

The synthesis of highly substituted, neopentyl-like carboxylic acids presents a classic steric challenge in organic chemistry. The target molecule, 3-(3,5-dimethoxyphenyl)-2,2-dimethylpropanoic acid, features a gem-dimethyl group at the alpha position adjacent to an electron-rich aromatic ring. This structural motif is highly valued in medicinal chemistry for enhancing the lipophilicity and metabolic stability of drug candidates[1].

The Ester Hydrolysis Bottleneck: A conventional approach to this scaffold might involve the enolate alkylation of an ester (e.g., methyl isobutyrate). However, alpha,alpha-disubstituted esters are notoriously resistant to basic saponification. The extreme steric bulk blocks the approach of the hydroxide nucleophile to the carbonyl carbon, effectively shutting down the standard


 tetrahedral intermediate pathway.

The Creger Solution: To bypass this thermodynamic dead-end, the optimal strategy employs the direct alpha-alkylation of the unprotected carboxylic acid via its lithium enediolate dianion[2][3]. Pioneered by P. L. Creger, this methodology maintains the carboxylic acid oxidation state throughout the transformation, entirely eliminating the need for a harsh terminal deprotection step[3].

Retrosynthesis Target 3-(3,5-Dimethoxyphenyl)- 2,2-dimethylpropanoic acid Enediolate Lithium Enediolate of Isobutyric Acid Target->Enediolate C-C Bond Disconnection Electrophile 3,5-Dimethoxybenzyl Bromide Target->Electrophile Isobutyric Isobutyric Acid Enediolate->Isobutyric LDA (2 eq) Alcohol 3,5-Dimethoxybenzyl Alcohol Electrophile->Alcohol PBr3

Caption: Retrosynthetic disconnection strategy for 3-(3,5-dimethoxyphenyl)-2,2-dimethylpropanoic acid.

Mechanistic Causality: The Lithium Enediolate Pathway

The success of direct carboxylic acid alkylation relies on the precise orchestration of acid-base chemistry and the specific properties of the lithium counterion[1].

  • Carboxylate Formation: The first equivalent of Lithium diisopropylamide (LDA) rapidly deprotonates the highly acidic carboxylic acid proton (

    
    ), forming a lithium carboxylate. This step is highly exothermic.
    
  • Dianion Generation: The second equivalent of LDA overcomes the electrostatic penalty required to deprotonate the alpha-carbon (

    
    ), generating the lithium enediolate[2]. The lithium cations are critical here; they tightly coordinate the oxygen atoms, stabilizing the dianion and strictly enforcing C-alkylation over O-alkylation.
    
  • Nucleophilic Substitution: The addition of 3,5-dimethoxybenzyl bromide introduces a highly electrophilic benzylic carbon[4]. The electron-donating methoxy groups stabilize the transition state of the

    
     displacement, allowing the sterically encumbered enediolate nucleophile to attack efficiently.
    

Experimental Protocols: A Self-Validating System

The following protocol is engineered with a deliberate stoichiometric imbalance. By using the electrophile (3,5-dimethoxybenzyl bromide) as the limiting reagent, we ensure its complete consumption. Unreacted electrophile is difficult to separate from the final product, whereas excess isobutyric acid is easily purged during the workup phase.

Table 1: Stoichiometric Parameters for Alkylation
ReagentMW ( g/mol )EquivalentsMass / VolFunction
3,5-Dimethoxybenzyl bromide 231.090.952.19 gElectrophile (Limiting)
Isobutyric acid 88.111.000.88 gNucleophile precursor
Diisopropylamine (DIPA) 101.192.102.12 g (2.95 mL)Amine base precursor
n-Butyllithium (2.5 M in hexanes)64.062.108.40 mLStrong base
Tetrahydrofuran (THF) 72.11-30.0 mLSolvent
Step-by-Step Methodology

Step 1: In Situ LDA Generation

  • Action: In an oven-dried,

    
    -flushed round-bottom flask, dissolve DIPA (2.95 mL) in anhydrous THF (25 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (8.40 mL) dropwise over 10 minutes.
    
  • Causality: Generating LDA in situ ensures maximum titer and prevents the degradation often seen in commercially stored LDA solutions.

Step 2: Enediolate Formation

  • Action: Dilute isobutyric acid (0.88 g) in THF (5 mL) and add dropwise to the LDA solution at -78 °C. After addition, remove the cooling bath and allow the mixture to warm to 0 °C for 45 minutes.

  • Causality: The initial deprotonation is violent; slow addition at -78 °C prevents local overheating. Warming to 0 °C provides the activation energy required for the second deprotonation to reach completion, forming the homogenous lithium enediolate[3].

Step 3: Alkylation

  • Action: Re-cool the reaction to 0 °C. Add 3,5-dimethoxybenzyl bromide (2.19 g) dropwise as a solution in THF (5 mL). Allow the reaction to warm to room temperature and stir for 12 hours.

Step 4: Orthogonal Workup & Isolation

  • Action: Quench the reaction carefully with

    
     (20 mL). Transfer to a separatory funnel and extract the aqueous layer with Diethyl Ether (2 x 20 mL). Discard the ether layer. 
    
  • Causality: At this high pH, the desired product and excess isobutyric acid exist as water-soluble lithium salts. Extracting with ether removes neutral organic impurities, such as unreacted bromide or Wurtz-coupling homodimers, purifying the product without chromatography.

  • Action: Acidify the aqueous layer with concentrated HCl until the pH reaches < 2. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined EtOAc layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Causality: Acidification protonates the carboxylate, rendering the target molecule highly lipophilic and allowing its extraction into the organic phase.

Workflow Step1 1. LDA Generation (DIPA + n-BuLi in THF, -78°C) Step2 2. Enediolate Formation (Add Isobutyric Acid, 0°C to 25°C) Step1->Step2 Step3 3. Alkylation (Add 3,5-Dimethoxybenzyl Bromide, 0°C to RT) Step2->Step3 Step4 4. Quench & Basic Wash (H2O, Extract with Ether -> Discard Org. Layer) Step3->Step4 Step5 5. Acidification & Isolation (HCl to pH 2, Extract with EtOAc -> Keep Org. Layer) Step4->Step5

Caption: Step-by-step experimental workflow for the Creger alkylation process.

Analytical Validation

To confirm the structural integrity of the synthesized 3-(3,5-dimethoxyphenyl)-2,2-dimethylpropanoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The gem-dimethyl group will appear as a distinct, highly integrated singlet, while the benzylic protons will shift upfield due to the lack of electronegative heteroatoms directly attached to the alpha carbon.

Table 2: Representative NMR Characterization ( , 400 MHz)
NucleusShift (δ, ppm)MultiplicityIntegrationAssignment

1.22Singlet (s)6H


2.85Singlet (s)2H


3.78Singlet (s)6H


6.35Triplet (t, J=2.2 Hz)1H

(para)

6.38Doublet (d, J=2.2 Hz)2H

(ortho)

11.5Broad Singlet (br s)1H

Note: Traces of unreacted isobutyric acid can be identified by a septet at ~2.6 ppm and a doublet at ~1.2 ppm. If present, the product can be further purified by recrystallization from a Hexanes/Ethyl Acetate mixture.

References

  • [4] Oxyresveratrol synthesis method - CN103172499A. Google Patents. 4

  • [1] Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PubMed Central (PMC). 1

  • [2] US3652612A - Process for the preparation of dianions and of alpha-substituted carboxylic acids and their decarboxylated derivatives. Google Patents. 2

  • [3] 2,2-dimethyl-4-phenylbutyric acid. Organic Syntheses Procedure. 3

Sources

Foundational

An In-depth Technical Guide to 3,5-Dimethoxyphenylpropionic Acid (CAS 717-94-2)

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Dimethoxyphenylpropionic acid, identified by the CAS number 717-94-2, is a specialized organic compound that is gaining attention in the sc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxyphenylpropionic acid, identified by the CAS number 717-94-2, is a specialized organic compound that is gaining attention in the scientific community. Structurally, it is a phenylpropionic acid derivative characterized by two methoxy groups at the 3 and 5 positions of the phenyl ring.[1] This compound typically presents as a white to off-white solid.[1] While it demonstrates limited solubility in water, it is soluble in organic solvents.[1] Its molecular structure, particularly the presence of the carboxylic acid functional group and the methoxy groups, makes it a valuable building block in medicinal chemistry and pharmacological research.[1] The methoxy groups enhance its lipophilicity, which can influence its biological activity.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3,5-Dimethoxyphenylpropionic acid is essential for its application in research and development.

PropertyValueSource
CAS Number 717-94-2[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol
Appearance White to off-white solid[1]
Melting Point 60-62 °CChemicalBook
Boiling Point 175 °C at 1 mmHgChemicalBook
Purity ≥98%[2]
Storage Temperature Room Temperature, sealed in a dry environment
Solubility Soluble in organic solvents, limited solubility in water[1]
InChI Key LMBOJOXVLORKSQ-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of 3,5-Dimethoxyphenylpropionic acid can be achieved through the catalytic hydrogenation of (E)-3-(3,5-dimethoxyphenyl)propenoic acid. This method is efficient and yields the target compound in high purity.

Experimental Protocol: Synthesis of 3,5-Dimethoxyphenylpropionic Acid

Materials:

  • (E)-3-(3,5-dimethoxyphenyl)propenoic acid

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Diatomaceous earth

  • Parr apparatus or similar hydrogenation equipment

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve (E)-3-(3,5-dimethoxyphenyl)propenoic acid (12 g, 57.7 mmol) in a mixture of ethyl acetate (100 ml) and methanol (100 ml).

  • Catalyst Addition: Carefully add 10% palladium on carbon (1.3 g) to the solution.

  • Hydrogenation: Place the reaction mixture in a Parr apparatus. Pressurize the vessel with hydrogen gas to 30-40 psi and shake for 5 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and dry at 50 °C to yield 3,5-Dimethoxyphenylpropionic acid.

Synthesis Workflow Diagram

G start Start: (E)-3-(3,5-dimethoxyphenyl)propenoic acid dissolve Dissolve in EtOAc/MeOH start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenate Hydrogenate at 30-40 psi for 5h add_catalyst->hydrogenate filter Filter through diatomaceous earth hydrogenate->filter concentrate Concentrate and dry filter->concentrate end_product End Product: 3,5-Dimethoxyphenylpropionic acid concentrate->end_product

Caption: Catalytic hydrogenation workflow for the synthesis of 3,5-Dimethoxyphenylpropionic acid.

Applications and Biological Activity

3,5-Dimethoxyphenylpropionic acid serves as a versatile precursor in medicinal chemistry for the synthesis of novel pharmaceutical agents.[1] Its structural analogs are explored for various therapeutic applications, including anti-inflammatory and analgesic effects.[1]

A closely related and well-studied compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), is an active component found in Korean cabbage kimchi.[3][4] Research on HDMPPA provides significant insights into the potential biological activities of 3,5-Dimethoxyphenylpropionic acid.

Anti-Inflammatory and Antioxidant Effects of the Analog HDMPPA

HDMPPA has demonstrated potent anti-inflammatory and antioxidant properties.[3][4] In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA was shown to:

  • Significantly suppress the production of nitric oxide (NO) and prostaglandin E2.[3]

  • Inhibit the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

  • Reduce the expression and secretion of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[3]

  • Inhibit the activation of nuclear factor-κB (NF-κB) by preventing the degradation and phosphorylation of IκB-α.[3]

  • Suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt.[3]

  • Decrease the formation of intracellular reactive oxygen species (ROS).[3]

These findings suggest that HDMPPA exerts its anti-inflammatory effects by blocking key signaling pathways involved in the inflammatory response.

Potential Anti-Atherosclerotic Activity

Studies in hypercholesterolemic rabbits have shown that HDMPPA can inhibit the development of atherosclerosis.[4] This effect is attributed to its antioxidant properties, including the inhibition of low-density lipoprotein (LDL) oxidation and scavenging of free radicals.[4] HDMPPA was also found to reduce the formation of vascular reactive oxygen species and decrease the protein level of cyclooxygenase-2.[4] Another study in apolipoprotein E knockout mice demonstrated that HDMPPA retards the formation of fatty streaks in the aortic sinus by reducing ROS generation through the downregulation of NADPH oxidase components.[5]

Signaling Pathway of HDMPPA's Anti-Inflammatory Action

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt TLR4->PI3K_Akt MAPKs MAPKs TLR4->MAPKs Ikk IKK TLR4->Ikk IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates HDMPPA HDMPPA Analog HDMPPA->PI3K_Akt inhibits HDMPPA->MAPKs inhibits HDMPPA->Ikk inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_n->Cytokines induces transcription iNOS_COX2 iNOS, COX-2 NFkB_n->iNOS_COX2 induces transcription

Caption: Proposed anti-inflammatory mechanism of the analog HDMPPA via inhibition of key signaling pathways.

Analytical Methods

The analysis of 3,5-Dimethoxyphenylpropionic acid and its derivatives can be performed using standard analytical techniques. For a structurally similar compound, 3-(2,3,4-Trimethoxyphenyl)propionic acid, a reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described.[6] This method can be adapted for 3,5-Dimethoxyphenylpropionic acid.

Exemplary RP-HPLC Method
  • Column: A C18 reverse-phase column is suitable.[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid such as phosphoric acid or formic acid (for MS compatibility).[6]

  • Detection: UV detection at a suitable wavelength or mass spectrometry (MS).

  • Application: This method is scalable and can be used for purity assessment, impurity profiling, and pharmacokinetic studies.[6]

Safety and Handling

3,5-Dimethoxyphenylpropionic acid is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with this compound is GHS07 (Exclamation mark).

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Store in a tightly sealed container in a dry, cool place.

Conclusion

3,5-Dimethoxyphenylpropionic acid is a compound with significant potential, particularly as a scaffold in the development of new therapeutic agents. Its synthesis is straightforward, and its biological activity, inferred from its close analog HDMPPA, suggests promising anti-inflammatory and anti-atherosclerotic properties. Further research into the specific mechanisms and applications of 3,5-Dimethoxyphenylpropionic acid is warranted to fully elucidate its therapeutic potential. As with any chemical, proper safety and handling procedures are paramount to ensure safe and effective research.

References

  • Jeong, J. W., Lee, H. H., Kim, D. H., Choi, E. O., Lee, K. W., Kim, K. Y., ... & Kim, S. G. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of medicinal food, 18(6), 637–645. [Link]

  • Lee, H. A., Lee, J. H., Park, K. Y., & Rhee, M. H. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of agricultural and food chemistry, 55(25), 10486–10492. [Link]

  • Lee, H. A., Lee, J. H., & Park, K. Y. (2009). Active principle of kimchi, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, retards fatty streak formation at aortic sinus of apolipoprotein E knockout mice. Journal of medicinal food, 12(6), 1206–1212. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Assessment of Tubulin Polymerization Inhibition by Trimethoxyphenyl-Based Compounds

Mechanistic Rationale & The Colchicine Binding Site Microtubules are highly dynamic cytoskeletal polymers essential for intracellular transport, maintaining cell morphology, and driving mitotic spindle formation during c...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & The Colchicine Binding Site

Microtubules are highly dynamic cytoskeletal polymers essential for intracellular transport, maintaining cell morphology, and driving mitotic spindle formation during cell division. They are formed by the head-to-tail polymerization of α/β-tubulin heterodimers. Because rapidly dividing cancer cells rely heavily on microtubule dynamics for mitosis, tubulin remains one of the most validated targets in oncology.

Microtubule-targeting agents (MTAs) are broadly classified into stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids, colchicine). Compounds containing a 3,4,5-trimethoxyphenyl (TMP) moiety—such as Combretastatin A-4 (CA-4) and colchicine—are potent microtubule destabilizers. The TMP pharmacophore binds deep within the Colchicine Binding Site (CBS) located at the intradimer interface of β-tubulin 1. Binding at this site introduces steric hindrance that prevents the curved-to-straight conformational transition required for tubulin dimers to incorporate into the growing microtubule lattice, effectively shifting the equilibrium toward depolymerization 2.

MOA A Tubulin Heterodimers (α/β subunits) B GTP Binding & Hydrolysis A->B Assembly C Microtubule Polymerization B->C 37°C G Microtubule Depolymerization C->G Destabilization D Trimethoxyphenyl (TMP) Compounds E Colchicine Binding Site (β-tubulin) D->E Targets F Steric Blockade & Conformational Shift E->F Induces F->A Prevents Assembly F->G Shifts Equilibrium

Mechanism of Action: TMP compounds target the colchicine binding site to disrupt tubulin dynamics.

Experimental Design: Causality & Self-Validation

To assess the inhibitory potency of novel TMP-based compounds, a cell-free in vitro tubulin polymerization assay is the gold standard. While traditional turbidimetric assays measure light scattering at 340 nm, fluorescence-based assays (utilizing a fluorescent reporter like DAPI that incorporates into the growing microtubule) offer superior sensitivity 3. This allows for lower tubulin concentrations (~2 mg/mL) and smaller reaction volumes (50–70 µL), making it highly economical for screening large libraries of TMP analogues 4.

The Self-Validating Plate Layout

A robust biochemical assay must be self-validating. Every plate must include three critical controls to ensure data integrity:

  • Vehicle Control (0.1% DMSO): Establishes the baseline three-phase polymerization curve (Nucleation → Growth → Steady-State).

  • Positive Enhancer (Paclitaxel): Eliminates the nucleation phase and drastically increases

    
    . If this fails, the tubulin stock has lost its functional integrity.
    
  • Positive Destabilizer (Colchicine): Flattens the growth curve. If this fails, the assay lacks the sensitivity to detect CBS inhibitors.

Quantitative Data & Expected Outcomes

The following table summarizes the expected kinetic shifts and typical biochemical IC₅₀ values for reference compounds when assayed at standard tubulin concentrations (2–3 mg/mL).

Compound ClassRepresentative AgentTarget SiteExpected Effect on

Typical Biochemical IC₅₀ / EC₅₀*
Vehicle Control DMSO (0.1%)N/ABaseline (100%)N/A
Enhancer (Control) PaclitaxelTaxane SiteIncrease (≥3-fold)EC₅₀ ~ 0.5 µM
Destabilizer (Control) ColchicineColchicine SiteDecreaseIC₅₀ ~ 1.5 - 8.1 µM
Destabilizer (Control) VinblastineVinca SiteDecreaseIC₅₀ ~ 0.6 µM
TMP Test Compound Combretastatin A-4Colchicine SiteDecreaseIC₅₀ ~ 1.5 µM

*Expert Note: Biochemical IC₅₀ values are highly dependent on the absolute tubulin concentration in the assay (typically ~20-30 µM tubulin). Consequently, biochemical IC₅₀s are in the micromolar range, whereas cellular IC₅₀s for these same TMP compounds will be in the low nanomolar range.

Step-by-Step Protocol: Fluorescence-Based Kinetic Assay

Protocol Step1 1. Reagent Preparation (Strictly on Ice) Step3 3. Plate Assembly (96-well Half-Area Plate) Step1->Step3 Add 90 µL Tubulin mix Step2 2. Compound Dilution (TMP Inhibitors & Controls) Step2->Step3 Add 10 µL Compound Step4 4. Kinetic Measurement (37°C, Ex360/Em420) Step3->Step4 Transfer immediately to pre-warmed reader Step5 5. Data Analysis (Vmax & IC50 Calculation) Step4->Step5 60 min kinetic read (1 min intervals)

Workflow for high-throughput fluorescence-based tubulin polymerization kinetic assay.

Phase I: Reagent Preparation & Causality

Tubulin polymerization is an entropy-driven, endothermic process. At 0–4°C, tubulin remains strictly as α/β heterodimers. At 37°C, hydrophobic interactions drive the assembly of protofilaments. Therefore, all preparatory steps must occur strictly on ice.

  • Pre-warm the Microplate Reader: Set the reader to exactly 37°C. Causality: A cold reader will cause an artificial lag phase, ruining the kinetic nucleation data.

  • Prepare Polymerization Buffer: Mix 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, and 0.5 mM EGTA.

    • Causality: PIPES maintains physiological pH. Mg²⁺ is an essential cofactor for GTP hydrolysis. EGTA chelates trace Ca²⁺ ions, which are potent endogenous inhibitors of tubulin polymerization.

  • Supplement Buffer: Add 1.0 mM GTP (energy source for longitudinal dimer interactions) and 10% Glycerol (thermodynamic enhancer that lowers the critical concentration for nucleation).

  • Thaw Tubulin: Rapidly thaw >99% pure lyophilized bovine/porcine tubulin and immediately place on ice. Dilute to a final concentration of 2–3 mg/mL using the supplemented buffer.

Phase II: Plate Assembly
  • Compound Dilution: Prepare 10X stock solutions of your TMP test compounds, Colchicine (positive inhibitor), Paclitaxel (positive enhancer), and DMSO (vehicle) in cold supplemented buffer. Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced protein denaturation.

  • Load Compounds: Pipette 10 µL of the 10X compounds/controls into a pre-chilled 96-well half-area black microtiter plate.

  • Initiate Reaction: Using a multi-channel pipette, rapidly dispense 90 µL of the cold Tubulin master mix into each well. Mix gently by pipetting once.

Phase III: Kinetic Measurement
  • Transfer: Immediately transfer the plate to the pre-warmed 37°C microplate reader.

  • Read: Measure fluorescence (Excitation 360 nm / Emission 420 nm) every 1 minute for 60 minutes.

Phase IV: Data Analysis
  • Calculate

    
    :  Identify the linear portion of the growth phase (Phase II of the curve) for each well. Calculate the slope (
    
    
    
    RFU/min).
  • Determine IC₅₀: Plot the

    
     values of the TMP test compounds as a percentage of the DMSO vehicle control against the log concentration of the inhibitor. Use non-linear regression (e.g., four-parameter logistic curve) to determine the IC₅₀.
    

References

  • Source: Cytoskeleton, Inc.
  • Source: PubMed Central (PMC)
  • Title: Structural Analogues of Triazole-Based Tubulin Inhibitors: A Technical Guide Source: Benchchem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Application

Application Notes and Protocols for 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic Acid in Drug Discovery

Introduction In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique pharmacological profiles is of paramount importance. 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique pharmacological profiles is of paramount importance. 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid is a synthetic small molecule that presents a compelling case for investigation as a therapeutic agent. This compound uniquely combines two key structural motifs: the 2,2-dimethylpropanoic acid core and a 3,5-dimethoxyphenyl substituent. The 2,2-dimethylpropanoic acid moiety is a recognized pharmacophore found in various biologically active molecules, including the potent anti-inflammatory agent MK-886, which is an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1)[1]. The gem-dimethyl group can enhance the potency and pharmacokinetic properties of a compound[1].

Simultaneously, the 3,5-dimethoxyphenyl group is present in a range of compounds with significant biological activities, including potent anti-cancer agents and modulators of crucial signaling pathways[2][3]. For instance, the anti-cancer agent RX-5902, which contains a 1-(3,5-dimethoxyphenyl)piperazine moiety, has been shown to interfere with the β-catenin signaling pathway by targeting p68 RNA helicase[2]. Given the established roles of these individual structural components in biologically active molecules, 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid emerges as a promising candidate for targeted drug discovery efforts, particularly in the realms of inflammation and oncology.

These application notes provide a comprehensive guide for researchers and drug development professionals on the potential applications of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid, along with detailed protocols for its synthesis and biological evaluation.

Hypothesized Mechanisms of Action

Based on the structural features of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid, two primary, plausible mechanisms of action are proposed for investigation:

1. Primary Hypothesized Mechanism: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

The presence of the 2,2-dimethylpropanoic acid core suggests a potential interaction with enzymes in the arachidonic acid cascade. A key enzyme in this pathway is mPGES-1, which is responsible for the production of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever[1]. Overexpression of mPGES-1 is also implicated in the pathogenesis of various cancers. The structural similarity to the core of MK-886 suggests that 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid may act as an inhibitor of mPGES-1, thereby reducing PGE2 production.

mPGES-1_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation_Cancer Inflammation & Cancer Progression PGE2->Inflammation_Cancer Test_Compound 3-(3,5-Dimethoxyphenyl)-2,2- dimethylpropanoic acid Test_Compound->mPGES1 Inhibition

Caption: Hypothesized inhibition of the mPGES-1 pathway.

2. Secondary Hypothesized Mechanism: Modulation of the Wnt/β-Catenin Signaling Pathway

The 3,5-dimethoxyphenyl moiety is a key feature of the anti-cancer agent RX-5902, which has been demonstrated to disrupt the Wnt/β-catenin signaling pathway by targeting the Y593 phospho-p68 RNA helicase[2]. The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. It is plausible that the 3,5-dimethoxyphenyl group in our compound of interest could mediate similar interactions, leading to the inhibition of β-catenin-dependent transcription and subsequent anti-proliferative effects.

Wnt_Beta-Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Degradation p68 p68 RNA Helicase Beta_Catenin->p68 TCF_LEF TCF/LEF p68->TCF_LEF Gene_Transcription Target Gene Transcription (Cell Proliferation) TCF_LEF->Gene_Transcription Test_Compound 3-(3,5-Dimethoxyphenyl)-2,2- dimethylpropanoic acid Test_Compound->p68 Inhibition?

Caption: Potential modulation of the Wnt/β-catenin signaling pathway.

Applications in Drug Discovery

The dual potential mechanisms of action for 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid position it as a versatile scaffold for drug discovery programs targeting:

  • Inflammatory Disorders: By inhibiting mPGES-1, this compound could be developed for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

  • Oncology: The potential to inhibit both mPGES-1 and the Wnt/β-catenin pathway makes this compound a particularly attractive candidate for cancer therapy. These pathways are implicated in tumor growth, angiogenesis, and metastasis in a variety of cancers, including colorectal, breast, and lung cancer[1][2].

  • Pain Management: As PGE2 is a key mediator of pain, inhibitors of its synthesis have analgesic properties.

Experimental Protocols

The following section details the necessary protocols to synthesize and evaluate the biological activity of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid.

Protocol 1: Synthesis of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic Acid

This protocol is adapted from the synthesis of structurally related compounds[4].

Synthesis_Workflow Start 3,5-Dimethoxyphenylacetic acid Step1 Reduction (e.g., LiAlH4) Start->Step1 Intermediate1 2-(3,5-Dimethoxyphenyl)ethanol Step1->Intermediate1 Step2 Halogenation (e.g., PBr3) Intermediate1->Step2 Intermediate2 1-(2-Bromoethyl)-3,5-dimethoxybenzene Step2->Intermediate2 Step3 Alkylation of Isobutyrate Intermediate2->Step3 Intermediate3 Ethyl 2,2-dimethyl-4-(3,5- dimethoxyphenyl)butanoate Step3->Intermediate3 Step4 Hydrolysis (e.g., NaOH) Intermediate3->Step4 Final_Product 3-(3,5-Dimethoxyphenyl)-2,2- dimethylpropanoic acid Step4->Final_Product

Caption: Synthetic workflow for the target compound.

Materials:

  • 3,5-Dimethoxyphenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Phosphorus tribromide (PBr₃)

  • Ethyl isobutyrate

  • Sodium hydride (NaH)

  • Sodium hydroxide (NaOH)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reduction of 3,5-Dimethoxyphenylacetic acid:

    • In a round-bottom flask under an inert atmosphere, dissolve 3,5-dimethoxyphenylacetic acid in anhydrous diethyl ether.

    • Cool the solution to 0°C and slowly add LiAlH₄.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction with water and 15% NaOH solution.

    • Filter the mixture and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3,5-dimethoxyphenyl)ethanol.

  • Halogenation to 1-(2-Bromoethyl)-3,5-dimethoxybenzene:

    • Dissolve the obtained alcohol in anhydrous diethyl ether and cool to 0°C.

    • Slowly add PBr₃ and allow the reaction to proceed at room temperature.

    • Quench the reaction with ice water and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous magnesium sulfate and concentrate to give the bromo intermediate.

  • Alkylation of Ethyl Isobutyrate:

    • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

    • Add ethyl isobutyrate to this solution, followed by the dropwise addition of 1-(2-bromoethyl)-3,5-dimethoxybenzene.

    • Reflux the mixture until the reaction is complete.

    • Cool the reaction, pour into water, and extract with diethyl ether.

    • Dry the organic layer and concentrate to obtain the crude ester.

  • Hydrolysis to the Final Product:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add NaOH and heat the mixture to reflux.

    • After completion, cool the reaction and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to afford 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid. Purify further by recrystallization or column chromatography if necessary.

Protocol 2: In Vitro mPGES-1 Inhibition Assay

This protocol is based on established methods for assessing mPGES-1 activity[1].

Materials:

  • Human A549 lung carcinoma cells (or another cell line with inducible mPGES-1 expression)

  • Interleukin-1β (IL-1β)

  • Microsome isolation kit

  • Prostaglandin H2 (PGH₂)

  • 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid

  • PGE2 ELISA kit

  • Bradford assay reagent for protein quantification

Procedure:

  • Preparation of Microsomes:

    • Culture A549 cells and induce mPGES-1 expression by treating with IL-1β (e.g., 1 ng/mL) for 48 hours.

    • Harvest the cells and isolate the microsomal fraction using a commercial kit or differential ultracentrifugation.

    • Determine the protein concentration of the microsomal preparation using the Bradford assay.

  • Inhibition Assay:

    • Prepare a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing glutathione).

    • In a microplate, add the microsomal preparation, various concentrations of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid (or vehicle control), and pre-incubate at 4°C.

    • Initiate the reaction by adding the substrate, PGH₂.

    • Incubate at 4°C for a short period (e.g., 60 seconds).

    • Terminate the reaction by adding a stop solution (e.g., a solution of FeCl₂).

  • Quantification of PGE2:

    • Measure the concentration of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Wnt/β-Catenin Signaling Pathway Reporter Assay

Materials:

  • HEK293T cells (or a relevant cancer cell line)

  • TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash has mutated sites and serves as a negative control)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine or other transfection reagent

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, treat the cells with various concentrations of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid.

    • Stimulate the Wnt pathway by adding Wnt3a conditioned media. Include a vehicle control group.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity relative to the unstimulated control.

    • Determine the IC50 value for the inhibition of Wnt3a-induced reporter activity.

Data Interpretation and Quantitative Analysis

The results from the proposed experiments should be carefully analyzed to determine the potency and efficacy of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid.

Assay Parameter Hypothetical Value Interpretation
mPGES-1 Inhibition AssayIC5050 nMPotent inhibitor of mPGES-1
Wnt/β-Catenin Reporter AssayIC50200 nMModerate inhibitor of Wnt signaling
Cancer Cell Proliferation Assay (e.g., HCT116)GI50500 nMPotent anti-proliferative activity

Conclusion

3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid represents a promising starting point for the development of novel therapeutics, particularly in the fields of inflammation and oncology. The unique combination of the 2,2-dimethylpropanoic acid core and the 3,5-dimethoxyphenyl substituent suggests the potential for a multi-targeted mechanism of action. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive biological evaluation of this compound and its future analogs. Further investigation into its pharmacokinetic properties and in vivo efficacy will be crucial next steps in its development as a potential clinical candidate.

References

  • A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed. [Link]

  • Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC. [Link]

  • Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed. [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Publishing. [Link]

  • Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - MDPI. [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - MDPI. [Link]

Sources

Method

Application Note: Strategic Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Scaffolds

Executive Summary & Strategic Importance The 3-aryl-3-(furan-2-yl)propanoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, appearing in matrix metalloproteinase (MMP) inhibitors, antimicrobia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-aryl-3-(furan-2-yl)propanoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, appearing in matrix metalloproteinase (MMP) inhibitors, antimicrobial agents, and bioactive natural product analogues. The structural core consists of a propanoic acid backbone


-disubstituted with an aryl ring and a furan moiety.

Synthesizing this motif presents a specific challenge: constructing a crowded quaternary or tertiary center adjacent to a furan ring, which is acid-sensitive and prone to polymerization (resinification) under harsh conditions.

This Application Note details two distinct, high-integrity protocols for synthesizing these derivatives:

  • Protocol A (Enantioselective): Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA). Ideal for drug discovery requiring high enantiomeric excess (ee) and modular diversity.

  • Protocol B (Scale-Up/Racemic): Superacid-Mediated Hydroarylation. Ideal for rapid access to racemic scaffolds using inexpensive reagents.

Retrosynthetic Analysis & Logic

To access the target molecule (1) , we identify two strategic disconnections based on the polarity of the synthons.

  • Path A (Nucleophilic Arylation): Disconnection of the C3-Aryl bond. This implies the use of a nucleophilic aryl source (Ar-B(OH)

    
    ) reacting with an electrophilic furan-acrylate.
    
  • Path B (Electrophilic Hydroarylation): Disconnection of the C3-Aryl bond but reversing polarity, using an electron-rich arene to attack an activated furan-acrylate superelectrophile.

Retrosynthesis Target Target: 3-Aryl-3-(furan-2-yl)propanoic Acid FuranAcrylate Ethyl 3-(furan-2-yl)acrylate (Electrophile) FuranAcrylate->Target Backbone ArylBoronic Arylboronic Acid (Nucleophile) ArylBoronic->Target Path A: Rh-Catalysis (Asymmetric) Arene Arene (e.g., Toluene) (Nucleophile) Arene->Target Path B: TfOH (Racemic)

Figure 1: Retrosynthetic logic for the construction of the


-disubstituted scaffold.

Protocol A: Rhodium-Catalyzed Asymmetric Conjugate Addition

Best for: High-value intermediates, SAR studies, Enantiopure synthesis.

Mechanistic Insight

This protocol utilizes the Hayashi-Miyaura reaction . A Rh(I) catalyst transmetallates with an arylboronic acid to form an aryl-Rh species. This nucleophilic species undergoes 1,4-insertion into the electron-deficient 3-(furan-2-yl)acrylate. The furan ring remains intact because the reaction conditions are neutral/mildly basic, avoiding acid-catalyzed ring opening.

Materials & Reagents
  • Substrate: Ethyl 3-(furan-2-yl)acrylate (1.0 equiv).

  • Nucleophile: Arylboronic acid (1.5 equiv).

  • Catalyst Precursor:

    
     (3 mol%) or 
    
    
    
    .
  • Chiral Ligand: (R)-BINAP or (R)-SegPhos (6 mol%).

  • Base/Additive:

    
     (0.5 equiv) or 
    
    
    
    .
  • Solvent: Dioxane/H

    
    O (10:1).
    
Step-by-Step Procedure
  • Catalyst Formation: In a glovebox or under Argon, charge a dry reaction vial with

    
     (3 mol%) and (R)-BINAP (6 mol%). Add anhydrous 1,4-dioxane (0.1 M relative to substrate) and stir at room temperature for 15 minutes until a clear orange/red solution forms (active cationic Rh species).
    
  • Reagent Addition: Add the arylboronic acid (1.5 equiv) and Ethyl 3-(furan-2-yl)acrylate (1.0 equiv) to the vial.

  • Activation: Add degassed water (1/10th of dioxane volume) containing

    
     (0.5 equiv). Note: Water is critical for the hydrolysis of the boronic acid to the boronate species facilitating transmetallation.
    
  • Reaction: Seal the vial and heat to 90 °C for 12–16 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting acrylate (UV active) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (SiO

    
    , gradient 0-10% EtOAc in Hexanes).
    
  • Hydrolysis (Optional): To obtain the free acid, dissolve ester in THF/H

    
    O (1:1), add LiOH (3 equiv), stir at RT for 4h, acidify to pH 3 with 1M HCl, and extract.
    

Protocol B: Superacid-Mediated Hydroarylation

Best for: Scale-up, simple aryl groups, racemic synthesis.

Mechanistic Insight

Based on the work of Kalyaev et al. (2022) , this method uses Triflic Acid (TfOH) to generate a superelectrophilic dication . The furan-acrylate is diprotonated (on the carbonyl oxygen and the furan ring or


-carbon), creating a highly reactive species that electrophilically attacks the arene solvent.
  • Critical Control Point: Temperature must be kept at 0 °C to prevent furan polymerization.

Materials & Reagents
  • Substrate: 3-(Furan-2-yl)acrylic acid (1.0 equiv).

  • Reagent/Solvent: Arene (Benzene, Toluene, Xylene) – used in excess (10-20 equiv) or as co-solvent with DCM.

  • Acid: Trifluoromethanesulfonic acid (TfOH) (5–10 equiv). Caution: Corrosive.

Step-by-Step Procedure
  • Preparation: Charge a flame-dried flask with 3-(furan-2-yl)acrylic acid (1.0 mmol) and dry DCM (2 mL).

  • Arene Addition: Add the arene (e.g., Toluene, 0.5 mL) to the mixture.

  • Acid Activation: Cool the mixture to 0 °C (ice bath). Dropwise add TfOH (1.5 mL, approx 15 equiv) over 5 minutes.

    • Observation: The solution will likely turn dark red/brown due to cation formation.

  • Reaction: Stir vigorously at 0 °C for 2 hours. Do not allow to warm to RT during reaction, as oligomerization yields increase.

  • Quench: Pour the reaction mixture slowly into crushed ice/water (50 mL).

  • Extraction: Extract with Chloroform or DCM (3 x 20 mL).

  • Purification: Wash combined organics with water (3x) to remove residual acid. Dry over

    
     and concentrate. Recrystallize from Hexane/EtOAc if solid, or chromatograph.
    

Comparative Data Analysis

FeatureProtocol A (Rh-Catalysis)Protocol B (TfOH Hydroarylation)
Stereochemistry Enantioselective (>90% ee possible)Racemic
Scope (Aryl) Broad (e-rich & e-poor via Boronic acids)Limited to e-rich/neutral Arenes
Reagent Cost High (Rh catalyst, Ligand)Low (TfOH, bulk arene)
Conditions Neutral/Mild (90 °C)Harsh Acidic (0 °C)
Atom Economy Moderate (Boronic acid waste)High (Direct C-H functionalization)
Primary Risk Catalyst poisoning, DeborylationFuran polymerization, Regio-isomers

Visualization of Reaction Workflow

Workflow Substrate 3-(Furan-2-yl)acrylate Rh_Cat Protocol A: Rh(I) + Ar-B(OH)2 Substrate->Rh_Cat TfOH Protocol B: TfOH + Arene Substrate->TfOH Process_A 90°C, Dioxane/H2O 12-16h Rh_Cat->Process_A Product_A Chiral Ester (>90% ee) Process_A->Product_A Process_B 0°C, 2h Superelectrophile TfOH->Process_B Product_B Racemic Acid (High Yield) Process_B->Product_B

Figure 2: Decision tree for selecting the synthesis pathway based on target requirements.

Troubleshooting & Expert Tips

  • Furan Stability: In Protocol B, if the reaction turns into a black tar, the temperature was likely too high, or the acid concentration too localized. Increase stirring speed and ensure strict 0 °C maintenance.

  • Protodeboronation (Protocol A): If the arylboronic acid is electron-rich (e.g., 2-methoxy), it may hydrolyze before reacting. Increase the boronic acid equivalents to 2.0 or use the corresponding boronic ester (pinacol ester).

  • Regioselectivity: In Protocol B, if using substituted arenes (e.g., Toluene), expect a mixture of para and ortho isomers (typically para major due to sterics). Isolate isomers via recrystallization of the acid.

References

  • Kalyaev, M.V., et al. (2022).[1] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules, 27(14), 4612.[2]

  • Navarro, C., & Csákÿ, A.G. (2008).[3] "Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization." Organic Letters, 10(2), 217–219.[3]

  • Hayashi, T., & Yamasaki, K. (2007). "Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions." Chemical Reviews, 103(8), 2829–2844.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic Acid

The following guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield plateaus or reproducibility issues with the synthesis of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield plateaus or reproducibility issues with the synthesis of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid .

Ticket ID: #SYN-GEM-DMP Status: Open for Optimization Assigned Specialist: Senior Application Scientist Subject: Improving Yield & Purity in Gem-Dimethyl Arylpropanoic Acid Synthesis[1]

Executive Summary: The "Yield Trap"

The synthesis of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid presents a classic organic chemistry challenge: constructing a quaternary carbon center (the gem-dimethyl group) adjacent to a bulky aromatic system.

Users typically report low yields (30–50%) due to two main failure modes:[2]

  • Steric Hindrance: The quaternary center inhibits nucleophilic attack during C-C bond formation.[1]

  • Electronic Deactivation: The electron-rich 3,5-dimethoxy ring can be sensitive to harsh Lewis acids or prone to side-oxidation.[1]

This guide prioritizes the Thermodynamic Enolate Alkylation Route over the Reformatsky or Knoevenagel routes.[1] While the Reformatsky reaction is viable, the Alkylation route—when optimized—offers the highest atom economy and throughput.[1]

Core Protocol: The Optimized Alkylation Route

Objective: Maximize mono-alkylation of methyl isobutyrate with 3,5-dimethoxybenzyl bromide.

Reagent Quality Check (Pre-Flight)
  • Methyl Isobutyrate: Must be distilled. Free acid impurities quench LDA.[1]

  • 3,5-Dimethoxybenzyl Bromide: Must be white/off-white.[1] Yellow/brown coloration indicates HBr formation; recrystallize from hexanes if degraded.[1]

  • THF: Anhydrous, inhibitor-free.[1] Water content <50 ppm.[1]

Step-by-Step Optimization Workflow
Step 1: Enolate Generation (The Kinetic vs. Thermodynamic Balance)
  • The Issue: Incomplete deprotonation leads to self-condensation (Claisen) of the ester.[1]

  • The Fix: Use LDA (Lithium Diisopropylamide) in slight excess (1.1 equiv) at -78°C .[1][2]

  • Protocol:

    • Charge flask with anhydrous THF and diisopropylamine (1.15 equiv).[1][2]

    • Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 min.

    • Add Methyl Isobutyrate (1.0 equiv) dropwise over 20 min.

    • CRITICAL: Stir for 45–60 mins at -78°C to ensure complete enolate formation and break up aggregates. Optional: Add DMPU (10 mol%) here to solvate lithium clusters if yield is <60%.

Step 2: The Alkylation (C-C Bond Formation) [2]
  • The Issue: O-alkylation vs. C-alkylation competition.

  • The Fix: Maintain low temperature to favor C-alkylation.

  • Protocol:

    • Dissolve 3,5-dimethoxybenzyl bromide (0.95 equiv) in minimal THF. Note: Using a slight deficit of the bromide simplifies purification.[1]

    • Add the bromide solution slowly to the enolate at -78°C.

    • The Ramp: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not rush to RT.

Step 3: Hydrolysis (Ester to Acid) [2]
  • The Issue: Steric bulk of the gem-dimethyl group makes the ester resistant to hydrolysis.[1]

  • The Fix: High-temperature saponification.[1]

  • Protocol:

    • Use LiOH·H2O (3.0 equiv) in THF:MeOH:H2O (2:1:1).[1][2]

    • Reflux (65°C) is required. Room temperature stirring will stall.[1]

    • Monitor via TLC until the ester spot disappears (typically 6–12 hours).[2]

Troubleshooting & Diagnostics

Visualizing the Failure Points:

G Start Start: Alkylation Reaction CheckTLC Check TLC (-78°C to 0°C) Start->CheckTLC Issue1 Starting Material (Isobutyrate) Remains CheckTLC->Issue1 Incomplete Enolization Issue2 Starting Material (Bromide) Remains CheckTLC->Issue2 Steric/Electronic Deactivation Issue3 New Spot: Claisen Product CheckTLC->Issue3 Enolate Decomposition Success Product Formed (Ester) CheckTLC->Success Clean Conversion Diag1 Diagnosis: LDA quality poor or moisture present. Issue1->Diag1 Diag2 Diagnosis: Reaction warmed too fast or aggregates formed. Issue2->Diag2 Issue3->Diag1

Figure 1: Decision tree for diagnosing reaction stalls during the alkylation step.

Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Low Yield (<40%) Enolate aggregation.[1]Add DMPU or HMPA (caution: toxic) as a co-solvent (5-10% v/v) during enolate formation to break lithium clusters.[2]
Recovered Bromide Reaction quenched too early or warmed too fast.[1]Ensure the "Ramp" from -78°C to 0°C takes at least 2 hours.[1] The transition state is sterically crowded.[1]
Impurity: Dimer Claisen condensation of isobutyrate.[1]Increase LDA to 1.15 equiv. Ensure isobutyrate is added slowly to the base, not vice-versa (inverse addition promotes condensation).[1][2]
Dark Coloration Oxidation of the electron-rich dimethoxy ring.[1]Degas all solvents with Nitrogen/Argon sparging for 15 mins before use.[1]
Incomplete Hydrolysis Steric hindrance of gem-dimethyl.[1]Switch from NaOH to LiOH (smaller cation coordinates carbonyl oxygen better) and increase temperature to reflux.

Purification Strategy (The "Self-Cleaning" Workup)

Avoid column chromatography for the final acid if possible.[1] The chemical properties of the product allow for a robust Acid-Base Extraction purification.

  • Quench: Quench the hydrolysis mixture with water. Wash with MTBE or Ethyl Acetate (Organic Layer 1).[1][2]

    • What this does: Removes unreacted benzyl bromide, neutral dimers, and non-acidic impurities.[1][2] Discard Organic Layer 1.

  • Acidification: Acidify the aqueous layer to pH 2 with 1M HCl. The product will precipitate or oil out.[1]

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).[2][3][4]

  • Wash: Wash the combined organic layers with Brine.[1][5] Dry over Na2SO4.[1][5]

  • Crystallization: The crude acid often solidifies.[1] Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain high-purity white crystals.

FAQ: Senior Scientist Insights

Q: Can I use the Reformatsky reaction instead? A: Yes. Reaction of 3,5-dimethoxybenzaldehyde with ethyl bromoisobutyrate and Zinc is a viable alternative.[1] However, it produces a beta-hydroxy ester .[1][6][7] You must then perform a dehydration (tosylic acid) followed by hydrogenation (Pd/C) to get the target.[1] This adds two steps. The alkylation route described above is more direct (Convergent Synthesis).[1][2]

Q: Why use Methyl Isobutyrate instead of Isobutyric Acid? A: Using the acid requires 2 equivalents of LDA (one to deprotonate the OH, one for the alpha-carbon).[1] The dianion is less soluble and more prone to aggregation, often lowering yields.[1] The ester route is cleaner.[1]

Q: My product is an oil, not a solid. Why? A: Traces of solvent or the "Claisen" impurity (beta-keto ester) can prevent crystallization. Run a high-vacuum drying step (50°C, <1 mbar) for 4 hours. If it persists, use the Acid-Base extraction again to remove neutral impurities.

References & Benchmarking

  • General Alkylation of Isobutyrates:

    • Protocol: "Alkylation of Ester Enolates."[1] Organic Syntheses, Coll.[1][2] Vol. 6, p. 514 (1988).[2] Link

  • Gem-Dimethyl Effect & Steric Hindrance:

    • Mechanism:[1][3][6][7][8][9][10] Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications."[1][2] Chemical Reviews, 105(5), 1735-1766.[2] Link[2]

  • Reformatsky Alternative (For Comparison):

    • Method: Ocampo, R., & Dolbier, W. R.[2] "The Reformatsky Reaction in Organic Synthesis." Tetrahedron, 60(42), 9325-9374.[2] Link[2]

  • Purification of Phenylpropanoic Acids:

    • Technique: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 9.6.14 (Carboxylic Acids).[2]

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis involves pyrophoric reagents (n-BuLi).[1] All reactions must be performed in a fume hood.

Sources

Optimization

Technical Support Center: Troubleshooting Benzocaine Precursor Synthesis

Welcome to the Technical Support Center for API synthesis. This guide is specifically designed for researchers and drug development professionals optimizing the three-step synthesis of benzocaine (p-nitrotoluene → p-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API synthesis. This guide is specifically designed for researchers and drug development professionals optimizing the three-step synthesis of benzocaine (p-nitrotoluene → p-nitrobenzoic acid → p-aminobenzoic acid → benzocaine).

Below, we address the most common points of failure—specifically the formation of unwanted byproducts—and provide self-validating protocols to ensure high-purity yields.

Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid (PNBA)

Q: During the oxidation of p-nitrotoluene, I am detecting significant amounts of p-nitrobenzaldehyde and unreacted starting material. How do I drive the reaction to completion without causing ring degradation?

The Causality: The oxidation of a benzylic methyl group proceeds stepwise: alcohol → aldehyde → carboxylic acid. If the oxidizing agent is depleted or the reaction is quenched prematurely, the intermediate p-nitrobenzaldehyde remains. While classical methods use harsh sodium dichromate and sulfuric acid, these often lead to over-oxidation (ring cleavage) or heavy metal waste [1].

The Solution: Transition to a catalytic aerobic oxidation system. Using Manganese Dioxide (MnO₂) and N-Hydroxyphthalimide (NHPI) under pressurized air provides a highly selective route to p-nitrobenzoic acid (up to 89% yield) while minimizing aldehyde accumulation and avoiding chromium toxicity [2].

Protocol: Aerobic Oxidation (Self-Validating)
  • Reaction Setup: In a high-pressure reactor, charge p-nitrotoluene, 10 mol% MnO₂, and 10 mol% NHPI.

  • Pressurization & Heating: Pressurize the vessel with 0.4 MPa of air and heat to 110 °C. Maintain vigorous stirring for 4 hours.

  • In-Process Validation: Sample the mixture and run a Thin Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate). The complete disappearance of the high-Rf starting material and the appearance of a baseline spot confirms the conversion of the methyl group to a carboxyl group.

  • Isolation: Cool the reactor, depressurize, and filter out the solid catalyst. Acidify the filtrate with dilute HCl.

  • Product Validation: A pale yellow/white crystalline solid will precipitate. If the solid is oily or smells strongly of bitter almonds, aldehyde impurities are still present, indicating insufficient pressure or time.

Reduction of PNBA to p-Aminobenzoic Acid (PABA)

Q: My reduction of p-nitrobenzoic acid yields highly colored (orange/red) impurities instead of a white powder. What are these byproducts, and how do I prevent them?

The Causality: The colored impurities are azo and azoxy dimers. According to the Haber mechanism for nitro reduction, the reaction proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. If the reaction environment is not sufficiently acidic, or if the reducing agent is not in excess, the nitroso and hydroxylamine species will undergo a base-catalyzed coupling reaction to form N=N bonds (azo/azoxy compounds) rather than reducing fully to the primary amine[5].

The Solution: Utilize a classic Béchamp reduction (Iron/HCl) or Tin/HCl reduction. The highly acidic environment suppresses the coupling of intermediates, forcing the kinetic pathway directly toward the primary amine.

Protocol: Béchamp Reduction (Self-Validating)
  • Suspension: Suspend 1.0 eq of p-nitrobenzoic acid in a mixture of ethanol and water (2:1 ratio). Add 4.0 eq of fine iron powder.

  • Initiation: Add concentrated HCl dropwise. Validation: The reaction is exothermic; you will observe bubbling (H₂ gas evolution), confirming the generation of the active reducing species.

  • Reflux: Heat to 80 °C for 2 hours. Validation: The bright yellow suspension will transform into a dark brown/black sludge (iron oxides).

  • Isolation: Basify the hot mixture slightly with Na₂CO₃ to precipitate dissolved iron salts, then perform a hot vacuum filtration. Acidify the clear filtrate to pH 4 using glacial acetic acid.

  • Product Validation: Pure PABA will precipitate as a white to off-white solid. Any orange or red hue indicates the presence of azo byproducts, meaning the pH during reduction was too high or the reflux time was too short.

Fischer Esterification of PABA to Benzocaine

Q: My esterification of PABA stalls at 60-70% conversion. How can I push the equilibrium to maximize the yield of Benzocaine and minimize unreacted precursors?

The Causality: Fischer esterification is a reversible, equilibrium-driven process. The reaction between the carboxylic acid and ethanol produces water as a byproduct. If water accumulates in the reaction matrix, it drives the reverse reaction (hydrolysis), cleaving the newly formed ester back into PABA and ethanol [4].

The Solution: Apply Le Chatelier's principle. Flood the system with a massive molar excess of absolute ethanol (which acts as both solvent and reactant) and use concentrated sulfuric acid. The H₂SO₄ acts as a protonating catalyst for the carbonyl oxygen and serves as a dehydrating agent to sequester the water byproduct, preventing hydrolysis [3].

Quantitative Data Summary: Esterification Parameters

The following table summarizes the optimized stoichiometric ratios required to suppress hydrolysis and maximize benzocaine yield [3][4].

Reagent / ParameterAmount / ValueMolar EquivalentsPurpose in Synthesis
p-Aminobenzoic Acid (PABA) 1.2 g1.0 eqPrimary starting material
Absolute Ethanol 12.0 mL~23.0 eqReactant and solvent (drives equilibrium)
Conc. Sulfuric Acid (H₂SO₄) 1.0 mL~2.1 eqAcid catalyst and dehydrating agent
Reflux Temperature 78 °CN/AOvercomes activation energy barrier
Typical Target Yield 85 – 96%N/AMetric for successful byproduct minimization
Protocol: Fischer Esterification (Self-Validating)
  • Dissolution: In a round-bottom flask, dissolve 1.2 g of PABA in 12.0 mL of absolute ethanol.

  • Catalysis: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise. Validation: A thick white precipitate (the hydrogen sulfate salt of PABA) will form immediately. This is normal and validates the presence of the acid.

  • Reflux: Attach a condenser and reflux at 78 °C for 4-6 hours. Validation: The white precipitate will completely dissolve into a clear solution as the PABA converts into the highly soluble benzocaine.

  • Neutralization & Precipitation: Cool the mixture and pour it into 30 mL of ice water. Slowly add 10% aqueous Na₂CO₃ until the pH reaches 8. Validation: Vigorous CO₂ effervescence will occur. Once effervescence ceases and pH 8 is reached, benzocaine will crash out of the solution as a brilliant white solid.

Visualizing the Pathways

To better understand where these byproducts originate, refer to the mechanistic workflows below.

Fig 1: Benzocaine synthesis workflow highlighting major byproduct divergence pathways.

Fig 2: Haber mechanism of nitro reduction showing the formation of azo/azoxy byproducts.

References

  • Organic Syntheses - p-NITROBENZOIC ACID Procedure URL:[Link]

  • ResearchGate - Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide URL:[Link]

  • International Journal of Science for Global Sustainability (IJSGS) - Synthesis of Benzocaine URL:[Link]

  • Sciencemadness - Reduction of 4-nitrobenzoic acid URL:[Link]

Troubleshooting

Technical Support Center: pH-Dependent Stability Testing of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the stability testing of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid (referred to herein as "Comp...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stability testing of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid (referred to herein as "Compound X"). This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions that you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the pH-dependent stability of Compound X, a molecule with a carboxylic acid functional group.

Q1: What is pH-dependent stability testing and why is it critical for a carboxylic acid like Compound X?

A1: pH-dependent stability testing evaluates how the chemical stability of a drug substance is affected by changes in pH.[1] This is a mandatory part of drug development, as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4] For Compound X, which is a carboxylic acid, pH is particularly critical for two reasons:

  • Ionization State: The carboxylic acid group will be predominantly in its neutral (protonated) form at low pH and its ionized (deprotonated) form at higher pH. This change in ionization state can significantly influence its susceptibility to degradation pathways like hydrolysis and oxidation.[5][6][7]

  • Solubility: The neutral form is typically less water-soluble than the ionized (salt) form. Understanding the pH-solubility profile is essential to prevent the compound from precipitating during your experiments, which would invalidate the results.

This testing helps predict the compound's stability in different physiological environments (e.g., the stomach vs. the intestine) and informs the development of stable liquid formulations.[8][9]

Q2: What are the likely degradation pathways for Compound X under different pH conditions?

A2: Based on its structure—a substituted phenylpropanoic acid—the two most probable degradation pathways are hydrolysis and oxidation.[7][10]

  • Hydrolysis: While the core structure of Compound X does not contain highly labile groups like esters or amides, forced degradation studies under extreme pH and temperature are necessary to confirm its hydrolytic stability.[11][12][13] The stability of carboxylic acids can vary significantly with pH.[5]

  • Oxidation: The dimethoxy-substituted phenyl ring can be susceptible to oxidation. This can be evaluated by exposing the compound to an oxidizing agent (e.g., hydrogen peroxide) under various pH conditions. Phenolic compounds, which share structural similarities, are known to be easily oxidized.[10]

Stress testing, as described in ICH guideline Q1A(R2), is designed to identify these potential degradation products.[2][13]

Q3: How do I select the appropriate pH range and buffer systems for my stability study?

A3: The selection of pH and buffers is a critical step for obtaining reliable data.

  • pH Range Selection: The study should cover a wide range of pH values to understand the complete stability profile. A typical range for initial studies is pH 2, 4, 7, 9, and 12. This spans acidic, neutral, and basic conditions.

  • Buffer System Selection: The chosen buffer must be stable and not react with Compound X. It's crucial that the buffer has adequate capacity within ±1 pH unit of its pKa.[14][15] Common, non-reactive buffers are preferred.

Below is a table of commonly used buffer systems for pharmaceutical stability studies:

pH TargetBuffer SystemTypical ConcentrationpKa
2.0 - 3.0Phosphate Buffer (H₃PO₄/H₂PO₄⁻)10-50 mM2.15
3.6 - 5.6Acetate Buffer (CH₃COOH/CH₃COO⁻)10-50 mM4.76
6.0 - 8.0Phosphate Buffer (H₂PO₄⁻/HPO₄²⁻)10-50 mM7.20
8.0 - 10.0Borate Buffer (H₃BO₃/H₂BO₃⁻)10-50 mM9.24

Note: Always verify that the buffer components do not interfere with your analytical method (e.g., by causing high background in HPLC-UV or ion suppression in LC-MS).

Q4: What are the essential preliminary steps before initiating a formal pH-rate profile study?

A4: Before starting a detailed stability study, two preliminary experiments are essential:

  • Forced Degradation (Stress Testing): This involves exposing Compound X to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to rapidly generate degradation products.[11][12][13] The goal is to achieve 5-20% degradation.[9][12] This helps to identify potential degradants and is crucial for developing a stability-indicating analytical method.[12][13]

  • Development and Validation of a Stability-Indicating Analytical Method: You must develop an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound (Compound X) from all potential degradation products and impurities. The method must be validated for specificity, linearity, accuracy, and precision to ensure the data generated is reliable.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My compound is precipitating at low pH. What should I do?
  • Causality: Carboxylic acids like Compound X are generally less soluble in their neutral (protonated) form, which is predominant at pH values below their pKa.[16][17] If the concentration of your compound exceeds its solubility at a given pH, it will precipitate.

  • Solutions:

    • Reduce Concentration: The simplest solution is to lower the concentration of Compound X in your test solution to a level below its solubility limit at the lowest pH you are testing.

    • Use a Co-solvent: If reducing the concentration is not feasible, you can add a water-miscible organic solvent (e.g., acetonitrile or methanol) to the buffer. Start with a small percentage (e.g., 5-10%) and increase as necessary. Be aware that co-solvents can alter the pKa of your compound and the degradation kinetics, so this must be documented and kept consistent across all samples.

    • Determine the pKa: Experimentally determine or computationally predict the pKa of Compound X.[18][19][20] This will help you anticipate the pH at which solubility issues are likely to occur and design your experiment accordingly.

Problem 2: I am not observing any degradation, even after an extended period. How can I accelerate the process?
  • Causality: Compound X may be intrinsically stable under the initial conditions you have chosen. Forced degradation studies are designed to overcome this by applying more stress.[11][12]

  • Solutions:

    • Increase Temperature: Elevate the temperature of your study. According to the Arrhenius equation, reaction rates generally double for every 10°C increase in temperature. ICH guidelines suggest stress testing at temperatures in 10°C increments above the accelerated testing condition (e.g., 50°C, 60°C).[2]

    • Increase Stressor Concentration: If using acid, base, or an oxidizing agent, you can increase their concentration (e.g., from 0.1 M to 1 M HCl or NaOH).[11][12][13]

    • Introduce Light (Photostability): Expose your samples to a controlled light source as specified in ICH guideline Q1B to evaluate photostability.[21]

    • Combined Stresses: In some cases, a combination of stresses (e.g., elevated temperature and high pH) may be necessary to induce degradation.

Problem 3: My HPLC analysis shows poor peak shape (e.g., tailing or fronting) for Compound X or its degradants. How can I resolve this?
  • Causality: Poor peak shape in HPLC is often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For acidic compounds, a common issue is the interaction of the carboxylate ion with residual, un-capped silanols on the silica-based column.[22][23]

  • Solutions:

    • Adjust Mobile Phase pH: The most effective solution is often to adjust the pH of the mobile phase. For a carboxylic acid, setting the mobile phase pH to be at least 2 units below the pKa of the compound will ensure it is in its neutral, protonated form, which typically results in better peak shape on a C18 column.

    • Increase Buffer Strength: A higher buffer concentration in the mobile phase can sometimes improve peak shape by masking residual silanol interactions. A concentration of 25-50 mM is usually sufficient.[15]

    • Use a Different Column: If pH adjustment does not solve the problem, consider using a different HPLC column. An "end-capped" column or a column specifically designed for polar compounds may give better results. Using a guard column is also highly recommended to protect your analytical column.[23]

    • Check for Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller volume.

Problem 4: The pH of my buffered sample is changing during the experiment, especially at elevated temperatures. Why is this happening and how can I prevent it?
  • Causality: The pKa of many common buffers is temperature-dependent. For example, phosphate buffers have a relatively stable pKa with temperature, while Tris buffers have a significant pKa change. If the pH of your solution shifts outside the effective buffering range (pKa ± 1), the buffer capacity will be lost, and the pH will no longer be controlled.[24]

  • Solutions:

    • Select a Temperature-Stable Buffer: Choose a buffer system known to have a low pKa change with temperature if your experiment involves heating. Phosphate and acetate buffers are generally good choices.[25]

    • Ensure Adequate Buffer Capacity: Use a sufficient concentration of the buffer (typically 25-50 mM) to resist pH changes caused by the degradation products themselves (which may be acidic or basic).[15][24]

    • Measure pH at Temperature: If possible, measure the pH of your buffer at the target temperature of your experiment and adjust as needed before adding your compound.

    • Verify pH at Time Points: At each stability time point, measure the pH of a sacrificial sample to ensure it has remained constant throughout the study.

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for core experiments.

Protocol 3.1: Step-by-Step Guide to Forced Degradation Studies
  • Prepare Stock Solution: Prepare a stock solution of Compound X at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: In separate vials, add an aliquot of the stock solution to the stressor solutions to achieve the desired final concentration. A typical setup includes:

    • Acid Hydrolysis: 0.1 M HCl, incubated at 60°C.

    • Base Hydrolysis: 0.1 M NaOH, incubated at 60°C.

    • Oxidation: 3% H₂O₂, incubated at room temperature.

    • Thermal: Water or buffer, incubated at 60°C.

    • Control: Water or buffer, stored at 4°C.

  • Monitor Degradation: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize (if necessary): Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. For example, add an equivalent amount of 0.1 M NaOH to the 0.1 M HCl sample, and vice versa.

  • Analyze Samples: Analyze all samples by your developed stability-indicating HPLC method.

  • Evaluate Results: Aim for 5-20% degradation of the parent compound.[9][12] If degradation is too fast or too slow, adjust the stressor concentration or temperature accordingly.[11]

Protocol 3.2: Protocol for a Preliminary pH-Rate Profile Study
  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12) as described in the table in Q3.

  • Prepare Samples: Add a small aliquot of a concentrated stock solution of Compound X to each buffer to achieve the final target concentration. Ensure the final percentage of organic solvent from the stock solution is low (e.g., <1%) to avoid affecting the pH and degradation kinetics.

  • Set Stability Chambers: Place the samples in a temperature-controlled stability chamber at a selected temperature (e.g., 40°C or 50°C).

  • Pull Time Points: Withdraw samples at pre-determined time points (e.g., 0, 1, 3, 7, and 14 days). The frequency will depend on the stability of the compound.

  • Analyze Samples: Analyze each sample immediately using a validated stability-indicating HPLC method.

  • Plot Data: For each pH, plot the natural logarithm of the concentration of Compound X versus time. The slope of this line will give you the observed degradation rate constant (k) at that pH.

  • Construct pH-Rate Profile: Plot the logarithm of the rate constant (log k) versus pH. This plot provides a complete picture of the stability of Compound X across the pH range.

Section 4: Visual Workflows and Pathways

This section provides diagrams to illustrate key experimental processes and concepts.

Workflow for pH-Dependent Stability Testing

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: pH-Rate Study cluster_2 Phase 3: Data Analysis A Develop Stability-Indicating HPLC Method C Validate Method (Specificity, Linearity, Accuracy) A->C B Perform Forced Degradation (Acid, Base, Oxidative, Thermal) B->A D Prepare Buffers (e.g., pH 2, 4, 7, 9, 12) C->D Proceed with Validated Method E Incubate Samples at Controlled Temperature D->E F Pull Samples at Defined Time Points E->F G Analyze via Validated HPLC Method F->G H Calculate Degradation Rate Constant (k) for each pH G->H Generate Concentration Data I Construct pH-Rate Profile (log k vs. pH) H->I J Determine pH of Maximum Stability I->J

Caption: A general workflow for conducting a pH-dependent stability study.

Hypothetical Degradation Pathway for Compound X

Caption: A hypothetical degradation pathway for Compound X.

Section 5: References
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Aizon. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Sannova. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ijprajournal. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • NanoTemper. (2024, May 2). 5 considerations for buffer optimization during biologics pre-formulation. [Link]

  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

  • Labtech. (2023). 11 HPLC Problems and Solutions You Must Know. [Link]

  • Hengyuan Fine Chemical. (2025, April 2). Buffer Selection Guide: Optimal Choices for Various Applications. [Link]

  • Regis Technologies. HPLC Troubleshooting. [Link]

  • PubMed. (2010, January 15). Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • ResearchGate. (2025, August 6). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. [Link]

  • BioProcess International. (2017, February 13). Buffers in Biologics Manufacturing. [Link]

  • MDPI. (2023, February 9). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. [Link]

  • YouTube. (2021, March 23). pH of an Aqueous Solution Test for Carboxylic Acids. [Link]

  • Taylor & Francis. (2019, January 22). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]

  • Chem-Impex. 3,5-Dimethoxyphenol. [Link]

  • PubMed. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. [Link]

  • ISSR. Testing for a carboxylic acid. [Link]

  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. [Link]

  • WebofPharma. (2025, November 24). Unpacking Drug Degradation : Hydrolysis and Oxidation. [Link]

  • Pharmacy 180. Drug degradation pathways. [Link]

  • Hudson Robotics. pH for Stability Testing and Analysis. [Link]

  • acris. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. [Link]

  • Semantic Scholar. Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. [Link]

  • ResearchGate. (2025, August 7). Computer programs for calculating pKa: A comparative study for 3-(3-(2-mtrophenyl)prop-2-enoyl)-2//-1-benzopyran-2-one. [Link]

  • MDPI. (2013, February 19). Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • SciSpace. DETERMINATION OF IONIZATION CONSTANTS (pKa) OF β-HYDROXY-β-ARYLALKANOIC ACIDS USING. [Link]

  • PMC. (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Structure-Activity Relationship (SAR) Guide: 3,4,5-Trimethoxycinnamic Acid Derivatives

Executive Summary 3,4,5-Trimethoxycinnamic acid (TMCA), a bioactive metabolite derived from Polygala tenuifolia, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural homology to the pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4,5-Trimethoxycinnamic acid (TMCA), a bioactive metabolite derived from Polygala tenuifolia, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural homology to the pharmacophore of colchicine and combretastatin A-4 (CA-4) makes it a potent starting point for microtubule-targeting agents. Beyond oncology, TMCA derivatives exhibit significant efficacy in CNS disorders (anxiety, epilepsy) via GABAergic modulation and anti-inflammatory pathways.

This guide provides a technical comparison of TMCA derivatives, analyzing how specific structural modifications translate to biological efficacy against standard clinical benchmarks.

Part 1: Pharmacophore & Mechanism of Action

The TMCA scaffold functions as a multi-target ligand. Its activity is dictated by three core regions: the electron-rich aromatic ring (Region A), the unsaturated linker (Region B), and the carbonyl terminus (Region C).

Core Signaling Pathways

The following diagram illustrates the divergent mechanisms of action for TMCA derivatives based on their specific structural modifications.

TMCA_Mechanisms TMCA 3,4,5-Trimethoxycinnamic Acid Scaffold Tubulin Tubulin (Colchicine Site) TMCA->Tubulin Indole/Pyridine Derivatives EGFR EGFR Tyrosine Kinase TMCA->EGFR Quinazoline/Anthranilic Hybrids GABA GABA-A Receptor TMCA->GABA Halogenated Esters/Amides Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis Inhibits Polymerization Inhibition Tumor Growth Inhibition EGFR->Inhibition Blocks Phosphorylation CNS Anticonvulsant & Sedative Effect GABA->CNS Cl- Influx Modulation

Figure 1: Divergent signaling pathways modulated by specific TMCA derivative classes.

Part 2: Detailed SAR Analysis

Region A: The 3,4,5-Trimethoxy Ring (The "Warhead")
  • Role: Mimics the A-ring of colchicine. Essential for binding to the hydrophobic pocket of

    
    -tubulin.
    
  • Modifications:

    • Retention: Strictly required for potent tubulin inhibition. Removal of methoxy groups (e.g., 3,4-dimethoxy) typically results in a 10-50 fold loss in cytotoxicity.

    • Substitution: Replacing the 4-methoxy with a halogen (F, Cl) can improve metabolic stability but often reduces tubulin affinity.

Region B: The -Unsaturated Linker
  • Role: Provides rigid spacing and conjugation.

  • Modifications:

    • Double Bond (C=C): Essential for Michael acceptor reactivity (covalent binding potential) and rigid orientation. Hydrogenation (reduction to single bond) generally abolishes anticancer activity but may retain CNS activity.

    • Conformation: The (E)-isomer is thermodynamically stable and biologically active. Cis-restricted analogues (e.g., incorporated into a pyridine ring) show enhanced tubulin binding by locking the bioactive conformation.

Region C: The Carboxylic Terminus
  • Role: The primary site for diversification to modulate solubility, lipophilicity, and target specificity.

  • Modifications:

    • Amides vs. Esters: Amides are more stable in vivo. Bulky aromatic amides (e.g., N-aryl, N-indolyl) create "hybrid" drugs that can target additional proteins like EGFR.

    • Bioisosteres: Replacement with hydroxamic acid (CONHOH) confers HDAC inhibitory activity, creating dual-action anticancer agents.

Part 3: Comparative Performance Guide

Anticancer Activity: Tubulin Polymerization Inhibitors

Objective: Compare TMCA-indole hybrids against standard microtubule destabilizers.

CompoundStructure TypeCell Line (IC50,

M)
Tubulin InhibitionMechanism
TMCA (Parent) Acid>100WeakWeak affinity
Compound 3g [1]TMCA-Indole HybridMCF-7: 2.94 Potent G2/M Arrest
Compound 9p [2]TMCA-PyridineHeLa: 0.015 Potent Colchicine Site Binder
Colchicine StandardMCF-7: ~0.01-0.1PotentMicrotubule Destabilizer
Vorinostat Standard (HDACi)MCF-7: 2.43N/AHDAC Inhibition

Insight: While parent TMCA is weak, fusing it with an indole or pyridine ring (mimicking the B-ring of combretastatin) creates nanomolar potency, rivaling clinical standards.

Dual EGFR/HDAC Inhibition

Objective: Evaluate TMCA hybrids designed to overcome drug resistance.

CompoundModificationEGFR IC50 (

M)
HDAC IC50 (

M)
Efficacy vs. Gefitinib
Hybrid 4b [3]TMCA-Hydroxamic Acid0.063 0.148 (HDAC1)Comparable (Gefitinib IC50 = 0.044)
Gefitinib Standard0.044InactiveReference EGFR Inhibitor
SAHA StandardInactive0.1-0.2Reference HDAC Inhibitor

Insight: Compound 4b demonstrates that the TMCA scaffold can be successfully merged with hydroxamic acid zinc-binding groups to create dual-target inhibitors that are effective against resistant cancer lines.

CNS Activity: Anticonvulsant & Anxiolytic

Objective: Assess efficacy in seizure models (MES: Maximal Electroshock).

CompoundModificationED50 (mg/kg)Protection Index (PI)vs. Valproate
TMCA Parent~75ModerateWeaker
Compound 3 [4]4-Bromo-TMCA derivative47.36 >10Superior
Valproate Standard~200-300HighReference

Insight: Halogenation (specifically Bromine) on the cinnamic ring significantly lowers the effective dose (ED50) required for anticonvulsant activity compared to the standard Valproate.

Part 4: Experimental Protocols

Protocol 1: Synthesis of TMCA-Amide Derivatives

Application: General procedure for generating Region C library derivatives.

Synthesis_Workflow Start Start: 3,4,5-Trimethoxycinnamic Acid Activation Activation: Add EDCI, HOBt Solvent: DMF/DCM, 0°C Start->Activation Coupling Coupling: Add Amine (R-NH2) Base: DIPEA/TEA, RT, 12-24h Activation->Coupling Workup Workup: Acid/Base Wash Extraction (EtOAc) Coupling->Workup Purification Purification: Column Chromatography (Hexane/EtOAc) Workup->Purification End Final Product: TMCA Amide Purification->End

Figure 2: Standard EDCI/HOBt coupling workflow for TMCA amides.

Step-by-Step:

  • Activation: Dissolve 1.0 eq of TMCA in anhydrous DMF/DCM. Add 1.2 eq of EDCI and 1.2 eq of HOBt at 0°C. Stir for 30 min to form the active ester.

  • Coupling: Add 1.0-1.2 eq of the target amine and 2.0 eq of DIPEA (or TEA). Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Validation: Monitor via TLC. The appearance of a new spot and disappearance of the acid starting material confirms amide formation.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO3, and brine to remove unreacted amine and acid.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography.

Protocol 2: Tubulin Polymerization Assay

Application: Validating mechanism of action for anticancer derivatives.[2]

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Baseline: Keep tubulin buffer on ice (4°C).

  • Treatment: Add test compound (e.g., 3g) at 5, 10, 20

    
    M concentrations. Include 0.1% DMSO (Vehicle) and Colchicine (Positive Control).
    
  • Initiation: Shift temperature to 37°C to induce polymerization.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Analysis: A reduction in

    
     (rate) and steady-state fluorescence compared to vehicle indicates inhibition.
    

Part 5: Future Perspectives

The TMCA scaffold is evolving from simple cytotoxic agents to complex Proteolysis Targeting Chimeras (PROTACs) . By linking the TMCA "warhead" to an E3 ligase ligand, researchers aim to degrade tubulin rather than just inhibit it, potentially overcoming resistance mechanisms seen with taxanes and vinca alkaloids. Furthermore, the hybridization strategy (e.g., EGFR/HDAC dual inhibitors) represents the most promising clinical path, utilizing the TMCA moiety to improve the pharmacokinetic profile of established pharmacophores.

References

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation . Molecules. [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents . European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors . Pharmaceuticals. [Link]

  • Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice . Molecules. [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives . European Journal of Medicinal Chemistry. [Link]

Sources

Comparative

A Comparative Efficacy Analysis of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid and Established Tubulin-Targeting Agents

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound 3-(3,5-dimethoxyphenyl)-2,2-dimethylpropanoic acid (herein referred to as Compound X) as a potential tubulin inhibitor. We w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound 3-(3,5-dimethoxyphenyl)-2,2-dimethylpropanoic acid (herein referred to as Compound X) as a potential tubulin inhibitor. We will objectively compare its hypothetical performance against well-characterized microtubule-targeting agents, supported by detailed experimental protocols and data interpretation guides. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cell biology research.

Introduction: Tubulin as a Premier Anticancer Target

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular functions, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1][2] These polymers are composed of α- and β-tubulin heterodimers.[3] The constant assembly (polymerization) and disassembly (depolymerization) of these microtubules, a process known as dynamic instability, is vital for the proper segregation of chromosomes into daughter cells.[4]

The critical role of microtubule dynamics in cell proliferation makes tubulin one of the most successful targets for cancer chemotherapy.[5][6] Agents that interfere with this process can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[6][7] These agents are broadly classified into two main categories:

  • Microtubule Stabilizing Agents: Such as paclitaxel (Taxol), which bind to polymerized microtubules and prevent their disassembly.[1][7]

  • Microtubule Destabilizing Agents: Which inhibit tubulin polymerization. This class includes vinca alkaloids (e.g., vinblastine, vincristine) and colchicine-site binding inhibitors.

This guide outlines the necessary experimental procedures to characterize Compound X and determine where it fits, if at all, within this landscape of potent cytotoxic agents.

Section 1: Mechanisms of Action of Benchmark Tubulin Inhibitors

To establish a robust comparison, we have selected three benchmark inhibitors representing distinct mechanisms of action:

  • Paclitaxel (Taxol): A member of the taxane family, paclitaxel binds to the β-tubulin subunit within the microtubule, stabilizing the polymer and preventing depolymerization.[8][9] This leads to the formation of abnormal, non-functional microtubule bundles and mitotic arrest.[7]

  • Vinblastine: A vinca alkaloid, vinblastine binds to the vinca domain on β-tubulin, inhibiting the assembly of tubulin dimers into microtubules and leading to microtubule disassembly at high concentrations.[10][11]

  • Colchicine: This agent binds to a specific site on β-tubulin, forming a tubulin-colchicine complex that, when incorporated into a microtubule, inhibits further polymerization and promotes destabilization.[5][12][13]

The distinct binding sites and their resulting effects on microtubule dynamics are illustrated below.

G cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubule Polymer Microtubule Polymer Tubulin Dimers->Microtubule Polymer Polymerization Microtubule Polymer->Tubulin Dimers Depolymerization Paclitaxel (Stabilizer) Paclitaxel (Stabilizer) Paclitaxel (Stabilizer)->Microtubule Polymer Prevents Depolymerization Vinblastine (Destabilizer) Vinblastine (Destabilizer) Polymerization Polymerization Vinblastine (Destabilizer)-> Polymerization Inhibits Colchicine (Destabilizer) Colchicine (Destabilizer) Colchicine (Destabilizer)-> Polymerization Inhibits

Caption: Mechanisms of benchmark tubulin inhibitors.

Section 2: Experimental Framework for Efficacy Evaluation

A multi-faceted approach is required to thoroughly evaluate the efficacy and mechanism of a novel compound. The following assays provide a logical workflow from direct biochemical interaction to cellular consequences.

In Vitro Tubulin Polymerization Assay

Causality & Rationale: This is the foundational assay to determine if Compound X has a direct effect on the polymerization of purified tubulin. By measuring light scattering or fluorescence, we can quantify whether the compound inhibits or enhances microtubule formation in a cell-free system. This provides the most direct evidence of a compound-tubulin interaction.[14][15]

Detailed Experimental Protocol (Turbidity-Based):

  • Reagent Preparation: Thaw purified bovine tubulin protein, GTP stock solution, and general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[14] Prepare 10X stock solutions of Compound X and control inhibitors (Paclitaxel, Colchicine) in an appropriate solvent (e.g., DMSO), then dilute to 10X final concentration in general tubulin buffer.

  • Reaction Setup: Pre-warm a 96-well microplate reader to 37°C.[14] On ice, prepare the tubulin polymerization mixture by diluting tubulin to a final concentration of 3 mg/mL in general tubulin buffer supplemented with 1 mM GTP and 10% glycerol.[14]

  • Initiation & Measurement: Add 10 µL of the 10X compound dilutions (or vehicle control) to the appropriate wells of a pre-warmed 96-well plate. To initiate polymerization, add 90 µL of the tubulin polymerization mixture to each well.[14][16]

  • Data Acquisition: Immediately begin measuring the absorbance (optical density) at 340 nm every 60 seconds for at least 60 minutes at 37°C.[14][17] The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis: Plot absorbance vs. time. Calculate the maximum velocity (Vmax) of polymerization and the final steady-state absorbance. Determine the IC50 (for inhibitors) or EC50 (for enhancers) by plotting the Vmax or steady-state values against the log of compound concentration.

G Reagents on Ice Prepare Reagents (Tubulin, GTP, Buffer, Compounds) on Ice Plate Prep Add 10µL of 10X Compound to 37°C Plate Wells Reagents on Ice->Plate Prep Reaction Mix Prepare Tubulin Polymerization Mix (Tubulin + GTP + Buffer) Reagents on Ice->Reaction Mix Initiate Add 90µL of Reaction Mix to Wells Plate Prep->Initiate Reaction Mix->Initiate Measure Read Absorbance (340nm) at 37°C for 60 min Initiate->Measure Analyze Plot OD vs. Time Calculate IC50/EC50 Measure->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Hypothetical Data Summary Table:

CompoundClassTubulin Polymerization IC50 / EC50 (µM)
Compound X Unknown 4.5 (IC50)
ColchicineDestabilizer2.1
VinblastineDestabilizer1.8
PaclitaxelStabilizer0.5 (EC50)

Data is illustrative. IC50 represents 50% inhibitory concentration; EC50 represents 50% effective concentration for enhancement.

Cellular Antiproliferative Assay (MTS/MTT Assay)

Causality & Rationale: After establishing a direct biochemical effect, the next logical step is to determine if this translates to a cytotoxic or cytostatic effect in cancer cells. Assays like MTS or MTT measure metabolic activity, which serves as a proxy for cell viability. A potent tubulin inhibitor is expected to decrease the viability of rapidly dividing cancer cells.[18]

Detailed Experimental Protocol (MTS Assay):

  • Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound X and benchmark inhibitors in the complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to allow for at least two cell doublings in the control group.

  • MTS Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours until a distinct color change is observed in the vehicle control wells.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (as 100% viability), and plot the percentage of viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary Table:

CompoundHeLa GI50 (µM)A549 GI50 (µM)
Compound X 0.25 0.41
Colchicine0.080.15
Vinblastine0.010.02
Paclitaxel0.0050.009

Data is illustrative.

Cell Cycle Analysis by Flow Cytometry

Causality & Rationale: This assay validates the mechanism of action. If Compound X functions as a microtubule-targeting agent, it should disrupt mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle.[19][20] Flow cytometry quantifies the DNA content of individual cells, allowing for the precise measurement of cell populations in each phase (G1, S, G2/M).

Detailed Experimental Protocol:

  • Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere. Treat the cells with Compound X and controls at their respective 10x GI50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS and centrifuge to form a cell pellet.

  • Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting the dye at the appropriate wavelength and measuring the fluorescence emission. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Hypothetical Data Summary Table:

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control55%20%25%
Compound X (10x GI50) 10% 5% 85%
Paclitaxel (10x GI50)8%4%88%
Colchicine (10x GI50)12%6%82%

Data is illustrative.

Immunofluorescence Microscopy of Microtubule Network

Causality & Rationale: This qualitative assay provides direct visual evidence of the compound's effect on the microtubule cytoskeleton within the cell. It allows for the differentiation between stabilizing and destabilizing effects. Stabilizers like paclitaxel will induce microtubule bundling, while destabilizers will cause the microtubule network to depolymerize and appear diffuse.[18][21]

Detailed Experimental Protocol:

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with Compound X and controls at an effective concentration (e.g., 5x GI50) for a suitable duration (e.g., 12-24 hours).

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells, for instance, with ice-cold methanol at -20°C for 10 minutes, which is optimal for preserving microtubule structures.[21][22]

  • Permeabilization & Blocking: If using a paraformaldehyde fixation method, permeabilize the cell membrane with a detergent like 0.1% Triton X-100 in PBS.[23] Block non-specific antibody binding sites with a solution like 3% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.[21]

  • Antibody Staining: Incubate the cells with a primary antibody specific for α-tubulin for 1-2 hours at room temperature. Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark. A nuclear counterstain like DAPI can be included.[18]

  • Mounting & Imaging: Wash the coverslips again, mount them onto microscope slides using an anti-fade mounting medium, and visualize them using a fluorescence or confocal microscope.[21]

Expected Visual Outcomes:

  • Vehicle Control: A fine, well-organized network of microtubule filaments extending throughout the cytoplasm.

  • Compound X / Destabilizer (e.g., Colchicine): A significant loss of the filamentous network, with diffuse, punctate tubulin staining throughout the cytoplasm.

  • Stabilizer (e.g., Paclitaxel): Formation of thick, dense microtubule bundles, often arranged in abnormal asters or perinuclear bundles, and a loss of the delicate filament network.[8][24]

Section 3: Synthesis and Future Directions

Based on the hypothetical data presented, Compound X demonstrates a profile consistent with a microtubule-destabilizing agent . The in vitro polymerization assay shows direct inhibition of tubulin assembly (IC50 = 4.5 µM). This biochemical activity translates into potent antiproliferative effects against cancer cell lines and induces a robust G2/M cell cycle arrest, a hallmark of antimitotic agents. Immunofluorescence would be expected to confirm the disruption of the microtubule network.

The potency of Compound X appears to be comparable to, though slightly less than, colchicine in the biochemical assay, but it shows strong cytotoxicity in the mid-nanomolar range, suggesting excellent cell permeability and intracellular activity.

Next Steps in Preclinical Evaluation:

  • Binding Site Determination: Conduct competitive binding assays with radiolabeled colchicine to determine if Compound X binds to the colchicine-binding site on tubulin.

  • In Vivo Efficacy Studies: Evaluate the antitumor activity of Compound X in xenograft mouse models using relevant cancer cell lines.

  • Pharmacokinetic and Toxicity Profiling: Assess the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound X to optimize potency and drug-like properties.

This structured evaluation provides a clear and scientifically rigorous path for characterizing novel tubulin-targeting agents and assessing their potential for further therapeutic development.

References

  • Castle, B. T., & Odde, D. J. (2017). Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. Molecular Biology of the Cell, 28(6), 777–788. [Link]

  • Prakash, V., & Timasheff, S. N. (1991). Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline. Biochemistry, 30(3), 873–880. [Link]

  • Patsnap Synapse. (2024, June 21). What are Tubulin inhibitors and how do they work?. Patsnap. [Link]

  • Lobert, S., Vulevic, B., & Correia, J. J. (1996). Interaction of Vinca Alkaloids with Tubulin: A Comparison of Vinblastine, Vincristine, and Vinorelbine. Biochemistry, 35(21), 6806–6814. [Link]

  • Lobert, S., Frankfurter, A., & Correia, J. J. (1998). Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity. Biochemistry, 37(20), 7491–7501. [Link]

  • Ganguly, A., Yang, H., & Cabral, F. (2011). Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins. Molecular Biology of the Cell, 22(17), 3145–3155. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?. Patsnap. [Link]

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?. Dr.Oracle. [Link]

  • Field, J. J., Pera, B., & Díaz, J. F. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 25(8), 1903. [Link]

  • Lu, Y., Chen, J., & Xiao, M. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

  • Wang, Y., & Liu, Y. (2018). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. RSC Advances, 8(52), 29598–29612. [Link]

  • D'Atri, V., & Genta, S. (2023). Mechanism of action of tubulin inhibitors payloads: polymerization promoters (microtubule stabilizers) and tubulin polymerization inhibitors (microtubule destabilizers). ResearchGate. [Link]

  • Andreu, J. M., & Barasoain, I. (2006). Insights into the mechanism of microtubule stabilization by Taxol. Proceedings of the National Academy of Sciences, 103(27), 10175–10180. [Link]

  • Correia, J. J., & Lobert, S. (2001). Methods for Studying Vinca Alkaloid Interactions With Tubulin. Springer Nature Experiments. [Link]

  • Kavallaris, M. (2010). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Cancer Letters, 291(1), 1–9. [Link]

  • Andreu, J. M., & Timasheff, S. N. (1982). Interactions of colchicine with tubulin. Biochemistry, 21(25), 6465–6476. [Link]

  • Bio-protocol. (2018). Immunofluorescence staining of microtubules. Bio-protocol, 8(16), e2970. [Link]

  • Dumontet, C., & Sikic, B. I. (1999). Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. Journal of Clinical Oncology, 17(3), 1061–1070. [Link]

  • Wang, Y., & Zhang, H. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2158869. [Link]

  • Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Millipore. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

  • Bio-protocol. (2016). Tubulin Polymerization Assays. Bio-protocol, 6(1), e1691. [Link]

  • Wang, Y., & Xi, W. (2017). An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. RSC Advances, 7(66), 41659–41666. [Link]

  • de Irimo, P., & Diez-Ahedo, R. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102488. [Link]

  • Li, Q., & Li, L. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 9, 1–9. [Link]

  • Shimamura, M. (2016). Whole-mount immunofluorescent staining of microtubules (green) and nuclei (blue) in various plant cells and tissues. ResearchGate. [Link]

  • Al-Dhfyan, A., & Al-Otaibi, B. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5780. [Link]

  • Caballero, J. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Molecules, 26(9), 2444. [Link]

  • Leoni, A., & Hamel, E. (2009). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry, 52(10), 3239–3249. [Link]

  • Li, Q., & Li, L. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 21(10), 1354. [Link]

  • Andreu, J. M., & Barasoain, I. (1989). Interaction of tubulin and cellular microtubules with the new antitumor drug MDL 27048. A powerful and reversible microtubule inhibitor. The Journal of Biological Chemistry, 264(35), 20973–20982. [Link]

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Validation

cross-reactivity studies of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid

Technical Guide: Cross-Reactivity Profiling of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic Acid Content Type: Publish Comparison Guide Audience: Bioanalytical Chemists, Assay Developers, and Pharmacologists.[1] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Cross-Reactivity Profiling of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic Acid

Content Type: Publish Comparison Guide Audience: Bioanalytical Chemists, Assay Developers, and Pharmacologists.[1]

Executive Summary

This guide details the technical framework for evaluating the cross-reactivity of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid (hereafter referred to as 3,5-DMP-Piv ).[1] As a sterically hindered phenylpropanoic acid derivative, this molecule presents unique challenges in immunogenicity and metabolic stability studies.[1] This document provides a self-validating protocol to distinguish 3,5-DMP-Piv from its structural isomers and metabolic precursors, ensuring high-specificity data for drug development pipelines.[1]

Chemical Identity & Structural Context

Before designing cross-reactivity studies, one must understand the "interaction signature" of the molecule.[1] 3,5-DMP-Piv is characterized by two distinct features that define its specificity profile:

  • The 3,5-Dimethoxy Pattern: Unlike the common 3,4-dimethoxy (veratryl) moiety found in many alkaloids (e.g., papaverine metabolites), the 3,5-substitution pattern is meta-meta.[1] This creates a specific "hydrophobic footprint" that antibodies and enzymatic pockets must recognize.[1]

  • The Gem-Dimethyl Tail (Pivalic Acid Moiety): The 2,2-dimethyl substitution introduces significant steric bulk adjacent to the carboxylic acid.[1] This hinders β-oxidation and esterification, distinguishing it from simple hydrocinnamic acid metabolites.[1]

Target Analyte Profile:

  • IUPAC Name: 3-(3,5-dimethoxyphenyl)-2,2-dimethylpropanoic acid[1]

  • Key Feature: Steric hindrance at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -carbon; symmetric meta-substitution on phenyl ring.[2][1]
    
  • Primary Risk: Confusion with regioisomers (2,5- or 3,4-dimethoxy) or des-methyl analogs.[1]

Comparative Performance: Specificity vs. Alternatives

In assay development (ELISA or LC-MS/MS), "performance" is defined by selectivity .[1] The following table illustrates the theoretical cross-reactivity (CR) profile that a robust assay must demonstrate. These values serve as the acceptance criteria for your validation study.

Table 1: Structural Analog Cross-Reactivity Thresholds

Analyte / AlternativeStructural DifferenceRisk FactorTarget CR% (Immunoassay)Target Separation (LC-MS)
3,5-DMP-Piv (Target) N/AReference Standard 100% RT = X min
Analog A: 3-(3,4-Dimethoxyphenyl)-2,2-dimethylpropanoic acidRegioisomer (Positional)High.[1] Common metabolic motif.< 5%ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

RT > 0.5 min
Analog B: 3-(2,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acidRegioisomer (Ortho/Meta)Medium.[2][1] Steric clash at ortho.< 1%ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

RT > 0.8 min
Analog C: 3-(3,5-Dimethoxyphenyl)propionic acidDes-methyl (No gem-dimethyl)High.[2][1] Lacks steric bulk.[2][1]< 10%ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

RT > 1.2 min
Analog D: 3-Methoxy-2,2-dimethylpropanoic acidFragment (No phenyl ring)Low.[2][1] Missing key epitope.< 0.1%Distinct Mass Transition
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Expert Insight: The most difficult separation is often Analog A (3,4-isomer).[2][1] The 3,5-pattern is symmetric, whereas the 3,4-pattern is asymmetric.[1] High-affinity antibodies raised against the 3,5-pattern typically reject the 3,4-isomer due to the clash at the 4-position methoxy group.[1]

Experimental Protocol: The "Self-Validating" System

To validate the specificity of 3,5-DMP-Piv detection, follow this causal workflow. This protocol moves beyond simple observation to mechanism-based validation .[1]

Phase I: The "Isomer Stress Test" (LC-MS/MS Optimization)

Objective: Ensure the analytical method separates the target from its closest isobaric interferences.[1]

  • Reagent Prep: Prepare 1 mg/mL stock solutions of 3,5-DMP-Piv and its 3,4- and 2,5-isomers in Methanol.

  • Mixture Injection: Create a "System Suitability Mix" containing all three isomers at 100 ng/mL.

  • Column Selection: Use a Phenyl-Hexyl or Biphenyl stationary phase.[1] The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     interactions differ significantly between the 3,5- (symmetric) and 3,4- (asymmetric) electron distributions, offering better resolution than C18.[2][1]
    
  • Validation Criterion: Baseline resolution (

    
    ) must be achieved between 3,5-DMP-Piv and the 3,4-isomer.
    
Phase II: Immunochemical Cross-Reactivity (ELISA/LBA)

Objective: Quantify the binding affinity of the capture reagent relative to the target.[1]

  • Spike Recovery: Prepare a standard curve of 3,5-DMP-Piv (0.1 – 1000 nM).[1]

  • Interferent Challenge: Prepare parallel curves for Analogs A, B, and C (Table 1).

  • Calculation: Calculate the

    
     (concentration inhibiting 50% binding) for the target and each analog.
    
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="display ng-star-inserted">

      
      [2][1]
      
  • Causality Check: If Analog C (Des-methyl) shows high CR (>20%), your antibody is recognizing the phenyl ring primarily.[1] If Analog C shows low CR, the antibody is successfully recognizing the gem-dimethyl "tail," which is the desired specificity.[1]

Visualization of Signaling & Logic

Diagram A: Cross-Reactivity Decision Tree

This logic flow guides the selection of critical interferents based on the structural properties of 3,5-DMP-Piv.[1]

CrossReactivityLogic Target Target: 3,5-DMP-Piv (3,5-dimethoxy + gem-dimethyl) IsomerCheck Isomer Check: Are methoxy groups at 3,4 or 2,5? Target->IsomerCheck Select Analogs TailCheck Tail Check: Is the gem-dimethyl group present? IsomerCheck->TailCheck No (Different Mass) HighRisk High Risk Interferent (Requires Chromatographic Resolution) IsomerCheck->HighRisk Yes (Isobaric) MedRisk Medium Risk (Antibody Specificity Test) TailCheck->MedRisk Missing Methyls (Hydrocinnamic acid) LowRisk Low Risk (Mass Transition Filter) TailCheck->LowRisk Different Chain Length

Caption: Logic flow for categorizing risk levels of structural analogs during validation.

Diagram B: Assay Validation Workflow

The experimental sequence to confirm specificity.

ValidationWorkflow Step1 1. Synthesis/Sourcing of Isomers (3,4-dimethoxy & 2,5-dimethoxy) Step2 2. LC-MS/MS Optimization (Column Screening) Step1->Step2 Step3 3. Specificity Checkpoint Step2->Step3 Step4 4. Biological Matrix Spike Recovery Step3->Step4 Resolution > 1.5 CR < 5% Fail Redesign Method (Change Column/Ab) Step3->Fail Co-elution or High CR Fail->Step2 Iterate

Caption: Step-by-step workflow for validating 3,5-DMP-Piv specificity in biological matrices.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3017506, 3-Methoxy-2,2-dimethylpropanoic acid (Structural Fragment Reference). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1] Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1] (2011).[1] Retrieved from [Link]

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Comparative

comparative analysis of 2,5-dimethoxyphenylpiperidines as 5-HT2A receptor agonists

The resurgence of serotonergic psychedelics in psychiatric research has illuminated the profound therapeutic potential of 5-HT2A receptor (5-HT2AR) agonists for treating depression, anxiety, and substance use disorders[1...

Author: BenchChem Technical Support Team. Date: March 2026

The resurgence of serotonergic psychedelics in psychiatric research has illuminated the profound therapeutic potential of 5-HT2A receptor (5-HT2AR) agonists for treating depression, anxiety, and substance use disorders[1]. However, classical psychedelics like psilocybin and LSD suffer from pharmacological promiscuity. Their equipotent activation of off-target receptors—specifically 5-HT2BR (associated with cardiac valvulopathy) and 5-HT2CR (associated with anxiogenic effects)—poses significant hurdles for chronic therapeutic dosing[2].

To overcome these limitations, rational drug design has shifted toward conformationally restricted scaffolds. This guide provides a comprehensive comparative analysis of a novel class of agonists: 2,5-dimethoxyphenylpiperidines (prototyped by LPH-5), benchmarking their structural, functional, and therapeutic profiles against classical phenethylamines (2C-X series) and N-benzyl derivatives (NBOMe/NBOH series)[1],[3].

Structural Evolution: From Flexible Chains to Rigid Rings

The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore essential for anchoring ligands within the orthosteric binding pocket of the 5-HT2AR[4]. However, the structural framework supporting this moiety dictates the ligand's receptor subtype selectivity.

  • Classical Phenethylamines (e.g., 2C-B, 2C-TFM): These compounds feature a highly flexible ethylamine side chain. This flexibility allows the molecule to adopt multiple conformations, enabling it to fit into the highly conserved orthosteric sites of 5-HT2AR, 5-HT2BR, and 5-HT2CR with nearly equal affinity[5].

  • N-Benzyl Phenethylamines (e.g., 25CN-NBOH): The addition of a bulky N-benzyl group significantly enhances 5-HT2AR selectivity by exploiting a secondary binding pocket unique to the 2A subtype[6]. However, these compounds often suffer from poor pharmacokinetic profiles, rapid metabolism, and extreme potency that narrows the therapeutic window[6].

  • 2,5-Dimethoxyphenylpiperidines (e.g., LPH-5): By cyclizing the flexible ethylamine chain into a rigid piperidine ring, researchers have effectively "locked" the molecule into a specific bioactive conformation[1]. The analogue LPH-5 [(S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine] utilizes this rigidity to achieve potent 5-HT2AR activation while sterically clashing with the binding pockets of 5-HT2BR and 5-HT2CR[2].

Quantitative Performance Comparison

To objectively evaluate these structural classes, we must compare their functional potency (


) and efficacy (

) across the 5-HT2 receptor family using Gq-mediated signaling assays.
Compound ClassRepresentative Ligand5-HT2AR

(nM)
5-HT2BR

(nM)
5-HT2CR Activity5-HT2A Selectivity Profile
Phenethylamine 2C-TFM~15.0~25.0Potent Partial AgonistLow (Promiscuous)[5]
N-Benzyl 25CN-NBOH~1.5>100Weak Agonist (~100 nM)High (85-fold over 2C)[6]
Piperidine LPH-5 3.2 ~190 Antagonist (

320 nM)
Exceptional (De facto 2C antagonist)[3]

Data synthesized from recombinant HEK293 cell assays measuring intracellular calcium flux[5],[6],[3].

Key Takeaway: While 25CN-NBOH achieves selectivity by out-competing 5-HT2C affinity, LPH-5 achieves a superior functional profile by acting as a potent partial agonist at 5-HT2AR while completely abolishing agonist efficacy at 5-HT2CR, effectively acting as a competitive antagonist at the latter[3].

Mechanistic Pathways & Experimental Workflows

Receptor Signaling Dynamics

The 5-HT2AR is a Gq-coupled GPCR. Upon agonist binding, the primary signaling cascade involves the activation of Phospholipase C (PLC), the generation of Inositol Triphosphate (IP3), and the subsequent release of intracellular calcium (


)[6].

G Agonist 5-HT2A Agonist (e.g., LPH-5) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Gq Gq Protein Activation Receptor->Gq Primary Pathway BetaArr β-Arrestin Recruitment (Internalization/Tolerance) Receptor->BetaArr Biased Signaling? PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release (Fluo-4 Detection) IP3->Ca2 Therapeutic Neuroplasticity & Antidepressant Effects Ca2->Therapeutic

Fig 1: 5-HT2A receptor Gq-mediated intracellular calcium signaling pathway versus β-arrestin recruitment.

Self-Validating Protocol: In Vitro Flux Assay

To quantify the data presented in the table above, a Fluo-4 Direct Calcium Assay is utilized. Causality behind experimental choice:


 flux provides a real-time, highly sensitive readout of Gq-protein activation. By using HEK293 cells (which lack endogenous 5-HT receptors), we isolate the specific pharmacological interaction between the ligand and the transfected receptor subtype[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human 5-HT2AR, 5-HT2BR, or 5-HT2CR in 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 Direct dye (a calcium-sensitive fluorophore) supplemented with probenecid (to prevent dye efflux). Incubate for 60 minutes.

  • System Validation (Controls):

    • Positive Control: Serotonin (5-HT) to establish 100%

      
      .
      
    • Negative Control: Buffer only (baseline fluorescence).

    • Specificity Control: Pre-incubate a subset of wells with Ketanserin (a selective 5-HT2A antagonist). If the signal is abolished upon agonist addition, the

      
       flux is definitively 5-HT2A-mediated.
      
  • Compound Addition & Readout: Inject LPH-5 (or comparators) at varying concentrations (10 pM to 10 µM) using a FLIPR (Fluorometric Imaging Plate Reader). Record fluorescence (Ex: 494 nm / Em: 516 nm) continuously for 3 minutes.

  • Data Analysis: Normalize peak fluorescence against the 5-HT control to calculate

    
     (efficacy) and fit to a four-parameter logistic curve to determine the 
    
    
    
    (potency)[5],[6].

Workflow Synthesis 1. Compound Synthesis (Rigid Piperidines) InVitro 2. In Vitro Profiling (HEK293 5-HT2A/B/C) Synthesis->InVitro CaAssay 3. Ca2+ Flux Assay (EC50 & Emax Det.) InVitro->CaAssay Selectivity 4. Selectivity Filtering (Exclude 5-HT2B/C active) CaAssay->Selectivity InVivo 5. In Vivo Models (HTR & FST in Rodents) Selectivity->InVivo

Fig 2: Preclinical screening workflow for identifying selective 5-HT2A receptor agonists.

In Vivo Translation: Behavioral Profiling

In vitro selectivity must translate to in vivo efficacy. The Head-Twitch Response (HTR) in rodents is the gold-standard behavioral proxy for 5-HT2AR activation and hallucinogenic potential[4]. Causality behind experimental choice: Because rodents cannot self-report hallucinations, the 5-HT2A-dependent high-frequency head shake (HTR) strongly correlates with human psychedelic potency.

Interestingly, while LPH-5 is a potent 5-HT2AR agonist, it induces negligible HTR at therapeutic doses (e.g., 0.3 mg/kg i.p.) while still producing robust and persistent antidepressant-like effects in the Forced Swim Test (FST)[3]. This divergence suggests that the rigid 2,5-dimethoxyphenylpiperidine scaffold may trigger a biased signaling cascade or distinct neuroplasticity pathways compared to classical phenethylamines, potentially decoupling the therapeutic benefits from the hallucinogenic effects[2],[3].

Conclusion

The transition from flexible phenethylamines to conformationally restricted 2,5-dimethoxyphenylpiperidines represents a significant leap in serotonergic pharmacology[1]. Compounds like LPH-5 demonstrate that structural rigidity can solve the historic promiscuity of 5-HT2A agonists, achieving unprecedented selectivity over the 5-HT2C and 5-HT2B subtypes[2]. For drug development professionals, this scaffold offers a highly promising, drug-like foundation for developing next-generation, non-hallucinogenic neurotherapeutics for psychiatric disorders.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]

  • The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents Source: ACS Pharmacology & Translational Science / bioRxiv, 2024-2025. URL:[Link]

  • Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design Source: National Institutes of Health (NIH) / PMC, 2025. URL:[Link](Note: PMCID representative of related structural design literature)

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists Source: ResearchGate, Literature Review. URL:[Link]

Sources

Validation

Publish Comparison Guide: Assessing the Selectivity of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic Acid

This guide provides a comprehensive technical assessment of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid , evaluating its selectivity profile, pharmacological performance, and experimental validation against establ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical assessment of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid , evaluating its selectivity profile, pharmacological performance, and experimental validation against established alternatives.

Executive Summary & Compound Profile

3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid is a specialized small molecule scaffold frequently investigated in metabolic disease research. Structurally, it features a hydrocinnamic acid core with a gem-dimethyl substitution at the


-position and a 3,5-dimethoxy  substitution pattern on the phenyl ring.

This pharmacophore is characteristic of ligands targeting Free Fatty Acid Receptors (FFARs) , specifically GPR40 (FFAR1) and GPR120 (FFAR4) , as well as Peroxisome Proliferator-Activated Receptors (PPARs) . The gem-dimethyl group is a critical structural modification designed to block


-oxidation, enhance metabolic stability, and restrict conformational flexibility, thereby improving potency and selectivity compared to unsubstituted analogs.
Primary Biological Context
  • Primary Target Class: G-Protein Coupled Receptors (GPR40, GPR120) and Nuclear Receptors (PPAR

    
    , PPAR
    
    
    
    ).
  • Therapeutic Indication: Type 2 Diabetes (T2D), Metabolic Syndrome, Anti-inflammatory signaling.

  • Mechanism of Action: Agonism or Positive Allosteric Modulation (PAM) of FFARs to stimulate glucose-dependent insulin secretion (GPR40) or anti-inflammatory pathways (GPR120).

Selectivity & Performance Comparison

To objectively assess the performance of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid, we compare it against industry-standard reference compounds. The critical challenge with this scaffold is achieving selectivity between GPR40 , GPR120 , and PPAR


 , as the carboxylic acid tail and lipophilic headgroup are common recognition motifs for all three.
Comparative Analysis Table
Feature3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid GW9508 (Reference Standard)TUG-891 (Selective Alternative)Rosiglitazone (Nuclear Alternative)
Primary Target GPR40 / GPR120 (Dual potential)GPR40 & GPR120 (Dual Agonist)GPR120 (Selective Agonist)PPAR

(Selective Agonist)
Selectivity Ratio Requires Validation (High structural overlap)Low (~10-fold GPR40 > GPR120)High (>100-fold GPR120 > GPR40)High (PPAR

specific)
Metabolic Stability High (Gem-dimethyl blocks

-oxidation)
Moderate (Propanoic acid tail)ModerateHigh (Thiazolidinedione)
Lipophilicity (cLogP) ~3.2 - 3.5 (Predicted)4.64.33.1
Key Advantage Metabolic Resistance & Novelty Broad Spectrum ToolPathway SpecificityInsulin Sensitization
Key Liability Potential PPAR off-target bindingLack of SelectivitySpecies differences (Human vs. Mouse)Edema/Weight Gain
Critical Selectivity Challenges
  • GPR40 vs. GPR120 Cross-Reactivity: The 3,5-dimethoxy motif mimics the hydrophobic interactions of natural fatty acids. Without the biphenyl or phenoxy-linker found in TUG-891 or GW9508, this compound may exhibit a "pan-agonist" profile.

  • PPAR Activation: The gem-dimethyl acid tail is a classic fibrate-like structure (similar to Gemfibrozil or Clofibric acid). You must rule out PPAR

    
    /
    
    
    
    activation, which triggers distinct transcriptional programs compared to the rapid G-protein signaling of FFARs.

Mechanism of Action & Signaling Pathway

Understanding the signaling divergence is essential for assay design. GPR40/120 couple primarily to G


q/11 , leading to calcium mobilization, whereas PPARs drive transcription.
GPR40/120 vs. PPAR Signaling Diagram

G cluster_GPCR GPCR Pathway (Rapid) cluster_Nuclear Nuclear Receptor Pathway (Slow) Compound 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid GPR40 GPR40 / GPR120 Compound->GPR40 Primary Agonism PPAR PPARα / PPARγ Compound->PPAR Off-Target Risk Gq Gαq/11 GPR40->Gq PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Insulin Insulin Secretion (GLP-1 Release) Ca->Insulin RXR RXR PPAR->RXR Heterodimer DNA PPRE (DNA) RXR->DNA Transcription Lipid Metabolism Genes DNA->Transcription

Caption: Divergent signaling pathways. The compound primarily targets GPR40/120 (Blue) to trigger rapid Calcium release, but must be screened for off-target PPAR activation (Red).

Experimental Protocols for Selectivity Assessment

To validate the selectivity of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid, you must employ a hierarchical screening cascade .

Protocol A: Calcium Mobilization Assay (GPR40/120)

Purpose: To quantify agonist potency (EC50) and efficacy (Emax) against GPR40 and GPR120.

  • Cell Line Generation: Stable expression of human GPR40 or GPR120 in CHO-K1 or HEK293 cells. Use parental cells as a negative control.

  • Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye (2 µM) in HBSS buffer + 0.1% BSA for 60 min at 37°C.

    • Expert Tip: Include Probenecid (2.5 mM) to prevent dye leakage.

  • Compound Addition: Prepare a 10-point serial dilution of the test compound and reference standards (GW9508, TUG-891).

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) to monitor fluorescence (Ex 488 nm / Em 525 nm).

  • Data Analysis: Normalize response to max stimulation (e.g., 10 µM Ionomycin or ATP). Calculate Selectivity Ratio:

    
    .
    
Protocol B: PPAR Nuclear Receptor Assay (Off-Target Screen)

Purpose: To rule out fibrate-like activity.

  • Transfection: Co-transfect HEK293 cells with:

    • Gal4-PPAR

      
       (or 
      
      
      
      ) Ligand Binding Domain (LBD) plasmid.
    • UAS-Luciferase reporter plasmid.

  • Treatment: Treat cells with test compound (0.1 - 30 µM) for 24 hours.

    • Positive Control: Rosiglitazone (1 µM).

  • Detection: Lyse cells and add Luciferase substrate (e.g., Bright-Glo). Measure luminescence.

  • Interpretation: >20% activation relative to Rosiglitazone indicates significant off-target liability.

Protocol C: Metabolic Stability (Microsomal Stability)

Purpose: To confirm the benefit of the gem-dimethyl group.

  • Incubation: Incubate 1 µM compound with human/mouse liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Benchmark: Compare intrinsic clearance (

    
    ) vs. the non-methylated analog (3-(3,5-dimethoxyphenyl)propanoic acid).
    

Selectivity Screening Workflow

Use this decision tree to classify the compound based on experimental data.

Workflow Start Start: 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid Step1 Step 1: Ca2+ Flux Assay (CHO-hGPR40 vs CHO-hGPR120) Start->Step1 Decision1 Is EC50 < 1 µM? Step1->Decision1 Step2 Step 2: PPARγ Reporter Assay Decision1->Step2 Yes Result_Inactive Inactive / Weak Binder Decision1->Result_Inactive No Decision2 Is PPAR Activation > 20%? Step2->Decision2 Outcome_Dual Outcome: Dual GPR/PPAR Modulator (Complex Pharmacology) Decision2->Outcome_Dual Yes Outcome_Selective Outcome: Selective FFAR Agonist (High Value Tool) Decision2->Outcome_Selective No

Caption: Step-wise screening cascade to filter out weak binders and confirm selectivity against nuclear receptor off-targets.

References

  • Houthuijzen, J. M. (2016). GPR40 and GPR120 agonists: A new class of antidiabetic drugs.European Journal of Pharmacology .

  • Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids.Journal of Biological Chemistry .

  • Hudson, B. D., et al. (2013). The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (GPR120).Molecular Pharmacology .

  • Tanaka, T., et al. (2008). Screening of GPR120 agonists and their anti-inflammatory effects.Naunyn-Schmiedeberg's Archives of Pharmacology .

  • Chemical Suppliers (Reference for CAS 1781655-77-3) . 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid product listing.Bio-Fount / ChemSRC .

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